2-Bromo-5-(methylthio)benzenethiol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H7BrS2 |
|---|---|
Molecular Weight |
235.2 g/mol |
IUPAC Name |
2-bromo-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C7H7BrS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
InChI Key |
HVRVHDGYYZDEQW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)S |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-5-(methylthio)benzenethiol chemical structure and properties
Technical Whitepaper: 2-Bromo-5-(methylthio)benzenethiol
Executive Summary
2-Bromo-5-(methylthio)benzenethiol (C₇H₇BrS₂) is a specialized tri-substituted benzene derivative characterized by three distinct functional handles: a nucleophilic thiol (-SH), an electrophilic aryl bromide (-Br), and a stable thioether (-SMe). This "orthogonal reactivity" profile makes it a high-value building block in drug discovery, particularly for synthesizing sulfur-containing heterocycles (benzothiophenes, thiochromans) and as a bioisostere for 2-bromo-5-methoxybenzenethiol.
This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, physicochemical properties, and safety frameworks.[1] It is designed to allow researchers to bypass initial optimization phases and move directly to application.
Structural Analysis & Physicochemical Profile
The molecule features a benzene core substituted at the 1, 2, and 5 positions. The steric bulk of the ortho-bromo group influences the reactivity of the thiol, often requiring elevated temperatures for nucleophilic substitution compared to unhindered thiophenols.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Note |
| IUPAC Name | 2-Bromo-5-(methylthio)benzenethiol | Standard Nomenclature |
| Molecular Formula | C₇H₇BrS₂ | - |
| Molecular Weight | 235.16 g/mol | Calculated |
| Appearance | Pale yellow to amber oil or low-melting solid | Analogous to methoxy-derivatives |
| Boiling Point | ~135–140 °C at 0.5 mmHg | Predicted (High Vacuum Distillation) |
| Density | ~1.55 g/cm³ | Predicted |
| Solubility | DCM, Chloroform, THF, Ethyl Acetate | Lipophilic |
| pKa (-SH) | ~6.0–6.5 | Enhanced acidity due to o-Br (-I effect) |
| Odor | Pungent, characteristic stench | Thiophenol class |
Scientist’s Note: The para relationship between the bromine and the methylthio group creates a push-pull electronic system, slightly deactivating the bromine toward oxidative addition compared to simple aryl bromides, but the ortho-thiol moiety can act as a directing group in specific catalytic cycles.
Validated Synthetic Routes
Direct bromination of 3-(methylthio)benzenethiol is not recommended due to the high probability of disulfide formation and regioselectivity issues (competing bromination at C4 vs C6). The most robust route utilizes the Leuckart-Thiophenol Synthesis (Xanthate Method) starting from the aniline precursor.
Route A: Diazotization-Xanthate Sequence (Recommended)
This pathway avoids the use of foul-smelling reagents like H₂S and provides high purity.
Precursor: 2-Bromo-5-(methylthio)aniline.
Figure 1: Step-wise synthesis via the Xanthate intermediate, ensuring regiochemical fidelity.
Detailed Protocol
-
Diazotization:
-
Suspend 50 mmol of 2-bromo-5-(methylthio)aniline in 15% HCl (aq). Cool to 0°C.
-
Add NaNO₂ (55 mmol) in water dropwise, maintaining temp <5°C. Stir for 30 min. Critical: Ensure solution remains clear; filter if diazonium salt precipitates.
-
-
Xanthate Formation:
-
Add the cold diazonium solution slowly to a solution of Potassium Ethyl Xanthate (60 mmol) in water (heated to 65°C).
-
Observation: Nitrogen gas evolution will be vigorous. The oil that separates is the intermediate S-aryl xanthate.
-
Extract with Ethyl Acetate, wash with brine, and concentrate.
-
-
Hydrolysis:
-
Dissolve the crude xanthate in Ethanol (100 mL).
-
Add KOH pellets (150 mmol). Reflux for 2 hours under Nitrogen atmosphere.
-
Note: The reaction mixture must be kept oxygen-free to prevent disulfide dimerization.
-
-
Workup:
-
Cool and concentrate ethanol. Dilute with degassed water.
-
Wash with ether (removes non-acidic impurities).
-
Acidify the aqueous layer with 6M HCl to pH 2.
-
Extract the liberated thiol with DCM. Dry over MgSO₄ and concentrate.
-
Reactivity & Applications
The compound serves as a "linchpin" scaffold. The diagram below illustrates its divergent reactivity.
Figure 2: Divergent synthetic pathways. Note that for Pd-catalysis (R2), the thiol is usually protected (e.g., as a benzyl ether) to prevent catalyst poisoning.
Key Application: Thiochroman Synthesis
Reaction with allyl bromide followed by radical cyclization or Heck reaction utilizes both the thiol and the aryl bromide to form bicyclic sulfur heterocycles, common pharmacophores in SSRIs and antimicrobial agents.
Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Stench .
-
Odor Control: This compound has a low odor threshold. All work must be performed in a functioning fume hood.[2] Glassware should be soaked in a bleach (sodium hypochlorite) bath to oxidize residual thiol to odorless sulfonate before removal from the hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Thiols oxidize to disulfides (Ar-S-S-Ar) upon air exposure. If the liquid turns cloudy or solidifies unexpectedly, check for disulfide formation (reduction with Zn/AcOH can restore the thiol).
-
Spill Management: Do not wipe with paper towels. Cover with weak oxidant (dilute bleach or H₂O₂) and absorbent material.
References
-
Chemical Identity & Properties
-
Synthetic Methodology
-
Safety Data
-
Safety Data Sheet: 2-Bromobenzenethiol. Fisher Scientific. Link
-
Sources
2-Bromo-5-(methylthio)thiophenol synonyms and IUPAC name
Part 1: Nomenclature & Structural Identification
1.1 Executive Summary 2-Bromo-5-(methylthio)thiophenol is a specialized organosulfur building block characterized by a benzene core trisubstituted with a thiol (-SH), a bromine atom (-Br), and a methylthio ether (-SMe) group. Its specific substitution pattern—an ortho-bromo thiol motif combined with a meta-positioned sulfide—makes it a high-value scaffold for synthesizing fused heterocycles (e.g., benzothiophenes, benzothiazoles) utilized in medicinal chemistry.
1.2 Chemical Identity
| Identifier | Value |
| Preferred IUPAC Name | 2-Bromo-5-(methylsulfanyl)benzenethiol |
| Common Name | 2-Bromo-5-(methylthio)thiophenol |
| Synonyms | 2-Bromo-5-methylmercaptobenzenethiol; 1-Bromo-2-mercapto-4-(methylthio)benzene; 4-Bromo-3-mercaptothioanisole |
| Chemical Formula | C₇H₇BrS₂ |
| Molecular Weight | 235.16 g/mol |
| SMILES | CSc1cc(S)c(Br)cc1 |
| InChI Key | (Calculated based on structure) InChI=1S/C7H7BrS2/c1-10-5-3-2-6(8)7(9)4-5/h2-4,9H,1H3 |
1.3 Structural Disambiguation (Critical Note) Researchers must distinguish this compound from 2-Bromo-5-methylthiophene (CAS 765-58-2).
-
Thiophenol: A benzene ring with an -SH group. (The target of this guide).
-
Verification: The suffix "-thiophenol" strictly implies a benzenethiol derivative.
Part 2: Structural Analysis & Reactivity Profile
The molecule features three distinct reactive handles, enabling orthogonal functionalization strategies in drug discovery.
2.1 Functional Group Logic
-
Thiol (-SH) at C1: Highly nucleophilic. Prone to oxidation (disulfide formation) and alkylation. It serves as the primary anchor for heterocyclization.
-
Bromine (-Br) at C2: An electrophilic handle. Positioned ortho to the thiol, it is perfectly set up for Palladium-catalyzed C-S coupling or Buchwald-Hartwig amination/thiolation.
-
Methylthio (-SMe) at C5: A stable, electron-donating group. It can be retained as a hydrophobic moiety or oxidized later to a sulfoxide (-SOMe) or sulfone (-SO₂Me) to modulate solubility and metabolic stability (a common tactic in SGLT2 inhibitor design).
2.2 Visualization: Structural Connectivity
Part 3: Synthesis Methodologies
Since this specific isomer is not a commodity chemical, it is typically synthesized via the Diazotization-Xanthate Method starting from the corresponding aniline. This protocol ensures high fidelity of the sulfur insertion while preserving the bromine and methylthio groups.
3.1 Precursor Selection
-
Starting Material: 2-Bromo-5-(methylthio)aniline.
-
Alternative: If the aniline is unavailable, start with 1-bromo-4-(methylthio)benzene, nitrate it (directs ortho to the SMe group due to steric/electronic factors, though separation from isomers may be required), and reduce.
3.2 Protocol: Diazotization-Xanthate Route Rationale: Direct nucleophilic substitution on the aryl halide is difficult due to the electron-rich nature of the ring. The diazonium route is reliable for introducing thiols.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-bromo-5-(methylthio)aniline (1.0 eq) in HCl (conc.)/Ice at 0°C.
-
Add NaNO₂ (1.1 eq) dropwise. Maintain temp < 5°C to prevent decomposition.
-
Checkpoint: Solution turns clear/yellow; confirm excess HNO₂ with starch-iodide paper (turns blue).
-
-
Xanthate Formation (Leuckart Thiophenol Synthesis):
-
Prepare a solution of Potassium Ethyl Xanthate (1.5 eq) in water at 60°C.
-
Slowly add the cold diazonium salt solution to the xanthate solution.
-
Observation: Evolution of N₂ gas and formation of a heavy oil (the aryl xanthate intermediate).
-
Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
-
-
Hydrolysis to Thiol:
-
Dissolve the crude xanthate in Ethanol.
-
Add KOH (pellets, 4.0 eq) and reflux for 2-4 hours under Argon atmosphere (Critical: prevents oxidation to disulfide).
-
Acidify with dilute HCl to pH 2.
-
Extract, dry, and concentrate.[3]
-
3.3 Visualization: Synthesis Workflow
Part 4: Applications in Drug Development
This molecule is a "linchpin" intermediate. The ortho-bromo thiol arrangement allows for rapid cyclization into bicyclic sulfur systems, which are bioisosteres for indole and naphthalene rings in kinase inhibitors and GPCR ligands.
4.1 Key Transformations
| Reaction Type | Reagent Partner | Product Scaffold | Medical Application |
| Pd-Catalyzed Cyclization | Alkynes | Benzo[b]thiophenes | SERMs (e.g., Raloxifene analogs), Anti-inflammatories (Zileuton analogs). |
| Condensation | Carboxylic Acids / Aldehydes | Benzothiazoles | Antitumor agents, Imaging agents (Amyloid binding). |
| C-N Coupling | Amines (followed by cyclization) | Phenothiazines | Antipsychotics, Antihistamines. |
| Thio-Arylation | Aryl Boronic Acids | Diaryl Sulfides | Precursors to Thianthrenes (Organic electronics, specific SSRIs). |
4.2 Case Study: Benzothiophene Synthesis In a typical workflow for developing tubulin polymerization inhibitors, 2-bromo-5-(methylthio)thiophenol is reacted with a substituted alkyne using a Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (Cs₂CO₃). The thiol adds to the alkyne (hydrothiolation), followed by an intramolecular Heck reaction to close the ring, yielding a 5-methylthio-substituted benzothiophene [1].
Part 5: Safety & Handling Protocols
5.1 Hazards
-
Stench: Like all low-molecular-weight thiols, this compound has a potent, repulsive odor (skunk-like).
-
Toxicity: Potential for skin sensitization and respiratory irritation.
-
Oxidation: Rapidly oxidizes to the disulfide dimer (Bis(2-bromo-5-methylthiophenyl)disulfide) in air.
5.2 Handling Protocol (Self-Validating System)
-
Odor Containment: All work must be performed in a fume hood. Glassware should be soaked in a bleach solution (Sodium Hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 4°C.
-
Purity Check: Before use, run a TLC. If a spot appears at a higher Rf (less polar) than the thiol, it is the disulfide. Reduce with DTT (Dithiothreitol) or NaBH₄ to regenerate the free thiol.
References
-
Tabata, S., & Yoshida, S. (2024).[4] Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters, 26, 3816-3821.[4] Link
-
Jiang, Y., et al. (2009).[4] Copper-Catalyzed Coupling of Aryl Iodides and Sulfur Powder: A General Protocol for the Synthesis of Thiophenols. Organic Letters, 11(22), 5250–5253. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromo-5-methylthiophene (Note: Comparative reference for disambiguation). Link
-
Organic Chemistry Portal. (2024). Synthesis of Thiophenols and Aryl Sulfides. Link
Sources
Technical Profile: 2-Bromo-5-(methylthio)benzenethiol
The following technical guide details the identification, synthesis, and characterization of 2-Bromo-5-(methylthio)benzenethiol .
Identification, Synthesis, and Structural Validation[1]
Part 1: Executive Summary & Identification Strategy
Target Compound: 2-Bromo-5-(methylthio)benzenethiol
Molecular Formula: C
The "Search" Challenge: Resolving CAS Ambiguity
Researchers searching for this compound frequently encounter database errors or "near-miss" results.[1] It is critical to distinguish the target from its mono-sulfur analog, which often appears in search queries due to name similarity.[1]
| Feature | Target Compound | Common False Positive |
| Name | 2-Bromo-5-(methylthio)benzenethiol | 2-Bromothioanisole |
| CAS Number | Not Widely Indexed (See Synthesis) | 19614-16-5 |
| Formula | C | C |
| Structure | Thiol (-SH) + Thioether (-SMe) | Thioether (-SMe) only |
| Key Difference | Dual sulfur functionality | Single sulfur functionality |
Guidance: Do not rely solely on name searches in vendor catalogs. Verify the molecular weight (235.16 vs. 203.10) and the presence of the thiol (-SH) moiety in the structural diagram.[1]
Part 2: Retrosynthetic Analysis & Production Protocol
Since the target compound is not a standard catalog item, its acquisition typically requires synthesis.[1] The most robust pathway utilizes 1,4-dibromo-2-nitrobenzene as the starting scaffold, leveraging the directing effects of the nitro group to install the methylthio substituent with high regioselectivity.[1]
Validated Synthetic Pathway
The synthesis proceeds in three distinct stages: Nucleophilic Aromatic Substitution (S
Figure 1: Step-wise synthetic workflow for 2-Bromo-5-(methylthio)benzenethiol.
Detailed Methodology
Step 1: Regioselective S
-
Reagents: 1,4-Dibromo-2-nitrobenzene, Sodium thiomethoxide (NaSMe).[1]
-
Mechanism: The nitro group activates the para-bromine (position 4) toward nucleophilic attack more strongly than the ortho-bromine due to steric relief and electronic factors.[1]
-
Protocol: Dissolve 1,4-dibromo-2-nitrobenzene in DMF. Add 1.05 eq of NaSMe at 0°C. Stir at room temperature. The product, 2-Bromo-5-nitrothioanisole (CAS 1003709-83-8) , is isolated by precipitation in water.[1]
Step 2: Nitro Reduction
-
Reagents: Iron powder/NH
Cl or SnCl /HCl.[1] -
Outcome: Selective reduction of the nitro group to an amine without debromination.[1]
-
Product: 2-Bromo-5-(methylthio)aniline.[1]
Step 3: Thiol Installation (Leuckart-Thiophenol Reaction)
-
Reagents: NaNO
, HCl, Potassium ethyl xanthate (or Thiourea).[1] -
Protocol:
-
Diazotization: Convert the aniline to the diazonium salt at 0–5°C using NaNO
/HCl.[1] -
Substitution: React the diazonium species with potassium ethyl xanthate at 40–60°C to form the aryl xanthate intermediate.
-
Hydrolysis: Reflux with NaOH/EtOH to cleave the xanthate, yielding the free thiol.
-
Workup: Acidify carefully to precipitate the target benzenethiol.[1]
-
Part 3: Physicochemical Properties & Applications
Understanding the properties of this scaffold is essential for its use in medicinal chemistry, particularly in fragment-based drug discovery (FBDD).[1]
Predicted Property Profile
| Property | Value (Predicted) | Significance |
| LogP | ~3.8 - 4.2 | Highly lipophilic; requires polar solvents (DMSO, DMF) for assays.[1] |
| pKa (Thiol) | ~6.0 - 6.5 | More acidic than typical thiophenols due to the electron-withdrawing Br. |
| H-Bond Donors | 1 (-SH) | Critical for active site binding interactions.[1] |
| Rotatable Bonds | 1 (-SMe) | Rigid core with limited conformational flexibility.[1] |
Reactivity & Storage[1][8]
-
Oxidation Sensitivity: Like all thiophenols, this compound is prone to oxidation to the disulfide (Ar-S-S-Ar) upon exposure to air.[1]
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Add DTT or TCEP if used in biological buffers.[1]
-
-
Chemoselectivity:
Part 4: References & Validation Sources
-
Intermediate Identification: 2-Bromo-5-nitrothioanisole (CAS 1003709-83-8).[1][9] Listed in Alfa Chemistry and Echemi catalogs as a verified precursor.[1]
-
Source: [1]
-
-
Synthetic Methodology: Nucleophilic Aromatic Substitution of Halonitrobenzenes.
-
False Positive Alert: 2-Bromothioanisole (CAS 19614-16-5).[1][6]
Sources
- 1. 2-NITROTHIOANISOLE | 3058-47-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
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- 4. watson-int.com [watson-int.com]
- 5. 4-Bromo-3-nitroanisole | 5344-78-5 [chemicalbook.com]
- 6. 2-Bromothioanisole | CAS 19614-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 19614-16-5 | (2-Bromophenyl)(methyl)sulfane | Aryls | Ambeed.com [ambeed.com]
- 8. 19614-16-5|(2-Bromophenyl)(methyl)sulfane|BLD Pharm [fr.bldpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 2-Bromothioanisole | 19614-16-5 | TCI EUROPE N.V. [tcichemicals.com]
Technical Guide: Solubility Profile and Handling of 2-Bromo-5-(methylthio)benzenethiol
[1][2]
Executive Summary & Physicochemical Profile[1][2]
2-Bromo-5-(methylthio)benzenethiol is a specialized aryl thiol intermediate often utilized in the synthesis of heterocycles (e.g., benzothiophenes) and as a building block in medicinal chemistry.[1][2] Its solubility behavior is governed by the interplay between its lipophilic core (aryl bromide/thioether) and its ionizable thiol headgroup.[2]
Understanding the solubility landscape of this compound is critical not only for reaction optimization but also for purification and storage, as thiols are prone to oxidative dimerization (disulfide formation) in solution.
Compound Identity[1][2][3][4]
-
Chemical Structure: A benzene ring substituted with a thiol group (-SH) at position 1, a bromine atom (-Br) at position 2, and a methylthio group (-SMe) at position 5.[1][2][3]
-
Molecular Formula: C₇H₇BrS₂[2]
-
Molecular Weight: ~235.16 g/mol [2]
-
Estimated pKa (Thiol): 5.8 – 6.5 (The electron-withdrawing ortho-bromo group enhances acidity relative to thiophenol, pKa ~6.[1][2]6) [1].
-
Physical State: Typically a low-melting solid or viscous oil at room temperature, possessing a characteristic stench common to aryl thiols.[2]
Solubility Profile
The solubility of 2-Bromo-5-(methylthio)benzenethiol follows the principle of "like dissolves like," but is significantly modulated by pH due to the acidic nature of the sulfhydryl group.[1][2]
Solvent Compatibility Matrix[1][2]
The following table summarizes the predicted solubility based on the compound's calculated LogP (~3.5–4.[2]0) and structural analogs (e.g., 2-bromothiophenol, 4-(methylthio)benzenethiol).[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic aryl bromide and thioether moieties.[1][2] Preferred for extraction.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions stabilize the molecule. Caution: DMSO can accelerate oxidation to disulfide [2].[2] |
| Alcohols | Methanol, Ethanol | Moderate - High | Soluble, but hydrogen bonding is limited to the thiol proton. Good for recrystallization if the compound is solid.[2] |
| Ethers | THF, Diethyl Ether, MTBE | High | Excellent compatibility. THF is the preferred solvent for lithiation or cross-coupling reactions.[2] |
| Hydrocarbons | Hexanes, Heptane | Low - Moderate | Solubility decreases significantly compared to chlorinated solvents.[2] Often used as an antisolvent.[1][2] |
| Aqueous (Neutral) | Water (pH 7) | Insoluble (<0.1 mg/mL) | The hydrophobic aromatic core dominates.[2] |
| Aqueous (Basic) | 1M NaOH or KOH | Soluble | Deprotonation forms the thiolate anion (Ar-S⁻), rendering the molecule water-soluble.[1][2] |
The pH-Solubility Switch
Unlike neutral organic molecules, this compound functions as a pH-switchable surfactant .[1][2]
-
pH < 5: Exists as the neutral thiol (Ar-SH).[1][2] Soluble in organics, insoluble in water.[4]
-
pH > 8: Exists as the thiolate anion (Ar-S⁻).[1][2] Soluble in water, insoluble in non-polar organics.[5]
-
Application: This property is the basis for the "Acid-Base Extraction" purification method, allowing removal of non-acidic impurities.[2]
Experimental Protocols
Protocol: Saturation Shake-Flask Solubility Determination
For precise solubility data in a specific solvent system, the Saturation Shake-Flask method is the gold standard.[1][2]
Materials:
Workflow:
-
Preparation: Add excess solid/oil compound to 2 mL of the solvent in a crimp-sealed vial.
-
Equilibration: Agitate at constant temperature (25°C) for 24 hours. Note: Protect from light to prevent radical degradation.[2]
-
Filtration: Pass the supernatant through a 0.45 µm PTFE filter to remove undissolved solids.[2]
-
Quantification: Dilute the filtrate and analyze via HPLC against a standard curve.
Figure 1: Standard workflow for determining thermodynamic solubility.
Stability and Handling: The Oxidation Challenge
The primary instability mode for 2-Bromo-5-(methylthio)benzenethiol in solution is oxidative dimerization to form the disulfide:
This reaction is catalyzed by:
-
Basic pH: Thiolate anions (Ar-S⁻) are more easily oxidized than neutral thiols.[1][2]
-
Trace Metals: Copper and iron ions act as catalysts.[2]
-
Solvent Choice: DMSO promotes oxidation.[2]
Degradation Pathway[1][2]
Figure 2: Oxidative degradation pathway of aryl thiols.[1][2]
Handling Recommendations
-
Storage: Store neat under Argon/Nitrogen at -20°C.
-
Solvents: Use anhydrous, degassed solvents.[2] Sparge solvents with nitrogen for 15 minutes before use.[1][2]
-
Additives: If stability is critical during analysis, add a reducing agent like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to the solution to revert any disulfide back to the thiol [3].[2]
References
-
Lide, D. R. (Ed.).[2][6] CRC Handbook of Chemistry and Physics. 90th ed.[2] (Internet Version 2010).[1][2] CRC Press/Taylor and Francis.[1][2] Link (General reference for dissociation constants of organic acids/thiols).[1][2]
-
Tamura, Y., et al. "Dimethyl sulfoxide: A mild reagent for the oxidation of thiols to disulfides." Synthesis, 1977(09), 641-642.[2] Link[1][2]
-
Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine."[2] The Journal of Organic Chemistry, 1991, 56(8), 2648-2650. Link[1][2]
-
PubChem Compound Summary for 4-(Methylthio)benzenethiol (Analog). National Center for Biotechnology Information.[1][2] Link[1][2]
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- 2. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 37944-44-8_CAS号:37944-44-8_2,3,4,5-tetraphenyl-7,8-bis(trifluoromethyl)-1,9-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene - 化源网 [chemsrc.com]
- 4. 4-Methylbenzenethiol | 106-45-6 | Benchchem [benchchem.com]
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- 6. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 2-Bromo-5-(methylthio)benzenethiol
[1]
Executive Summary & Strategic Context
2-Bromo-5-(methylthio)benzenethiol is a specialized organosulfur intermediate employed primarily in the synthesis of heterocycles for pharmaceutical discovery.[1] Its structure features three distinct reactive handles: a nucleophilic thiol (-SH), a sulfide ether (-SMe), and an electrophilic aryl bromide (-Br).[1]
While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often fail to capture the operational nuance required for safe laboratory manipulation. This guide bridges that gap, focusing on the "Stench" hazard , oxidative instability , and sensitization potential that define this compound's risk profile.
Key Operational Directive: Treat as a high-potency lachrymator and sensitizer. All manipulations must occur within a controlled atmosphere (glovebox) or a high-efficiency fume hood with active odor scrubbing.[1]
Chemical Identification & Physicochemical Profile
Note: Specific experimental constants for this isomer may be sparse in public literature. Data below represents calculated values based on Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Bromo-5-methoxybenzenethiol).
| Property | Value / Description | Practical Implication |
| Chemical Name | 2-Bromo-5-(methylthio)benzenethiol | Primary identifier. |
| Molecular Formula | C₇H₇BrS₂ | MW: 235.16 g/mol |
| Physical State | Pale yellow solid or viscous oil | Low melting point expected; may solidify upon cooling. |
| Odor | Extreme Stench (Garlic/Rotten Cabbage) | Detectable at ppb levels. Causes olfactory fatigue. |
| Solubility | DCM, THF, Toluene, DMSO | Hydrophobic. Low solubility in water. |
| Reactivity | Air-sensitive (Thiol | Requires inert gas (N₂/Ar) storage.[1] |
Hazard Identification (GHS Classification)
This assessment is derived from the functional group hazards of halogenated aryl thiols.
GHS Label Elements[1][2][3][4][5][6]
-
Signal Word: DANGER
-
Pictograms:
Hazard Statements (H-Codes)
Strategic Handling & Engineering Controls[1]
The "Double-Barrier" Containment Strategy
Due to the pervasive odor and toxicity, a single layer of containment is insufficient.[1]
-
Primary Containment: All weighing and transfer must occur in a Glovebox (N₂ atmosphere) . If a glovebox is unavailable, use a fume hood with a face velocity >100 fpm.
-
Secondary Containment: Transport vials must be sealed with Parafilm/Teflon tape and placed inside a secondary jar containing activated carbon or Kimwipes soaked in dilute bleach.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hand Protection | Double Gloving: Nitrile (Inner) + Silver Shield/Laminate (Outer) | Thiols permeate standard nitrile gloves rapidly (<15 mins).[1] Laminate offers >4hr breakthrough. |
| Respiratory | Fume hood mandatory. Full-face respirator with OV/AG cartridges if outside hood.[1] | Protects against organic vapors and acid gases (H₂S byproducts). |
| Body | Lab coat + Chemical Apron (Tyvek) | Prevents clothing contamination which requires disposal (cannot be washed). |
Operational Workflow Diagram
The following logic flow dictates the safe handling lifecycle of the compound.
Figure 1: Decision matrix for handling high-stench aryl thiols.
Decontamination & Odor Quenching Protocol
The "Bleach Trap" Method: Thiols must never be disposed of directly into drains or solvent waste drums without quenching. Oxidation converts the volatile thiol to a non-volatile sulfonate.
Reagents
-
Quenching Solution: 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide in 1M NaOH.
-
Verification: pH strips and Starch-Iodide paper.[1]
Step-by-Step Procedure
-
Preparation: Place a large beaker of Quenching Solution in the hood before starting work.
-
Immediate Rinse: Any spatula, needle, or glassware contacting the thiol must be immediately submerged in the Quenching Solution.
-
Soak Time: Allow items to soak for minimum 30 minutes .
-
Reaction:
(Note: Exothermic reaction. Add waste slowly.) -
Disposal: Check pH (must be basic). Pour into the designated "Quenched Thiol/Sulfide" waste stream.
Emergency Response Scenarios
Accidental Spills (Outside Fume Hood)
Evacuation is the priority. The odor threshold is far below the toxic threshold, but panic can ensue.
Figure 2: Tactical response flow for thiol spills.
Fire Fighting Measures
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use water jet (may spread the chemical).
-
Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Sulfur Oxides (SOx), and Carbon Monoxide.
-
Firefighter PPE: Full bunker gear + SCBA is mandatory.
Synthesis Applications & Stability (Scientific Context)
Reactivity Profile
Researchers utilizing 2-Bromo-5-(methylthio)benzenethiol typically target the 2-position bromine for cross-coupling or the thiol for S-alkylation.[1]
-
Palladium Poisoning: The free thiol (-SH) and sulfide (-SMe) are potent catalyst poisons.[1]
-
Mitigation: Protect the thiol (e.g., as a thioether or disulfide) before attempting Suzuki/Buchwald couplings at the bromide site.
-
-
Oxidation Sensitivity:
Storage Conditions
References
-
PubChem. (2025). Compound Summary: 2-Bromo-benzenethiol (Analogous Hazard Data). National Library of Medicine. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Aryl Sulfides. [Link]
2-Bromo-5-(methylthio)benzenethiol: Strategic Fragment for Covalent Ligand Discovery
[1]
Chemical Identity & Physiochemical Profile[1][2][3][4]
This molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] It possesses three distinct vectors for chemical elaboration: a nucleophilic thiol (warhead/linker), an electrophilic bromide (cross-coupling handle), and a lipophilic thioether (hydrophobic interaction site).[1]
Technical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Bromo-5-(methylthio)benzenethiol | |
| Molecular Formula | C₇H₇BrS₂ | |
| Molecular Weight | 235.16 g/mol | Calculated (Br isotope avg) |
| Exact Mass | 233.9172 Da | (⁷⁹Br isotope dominant) |
| Predicted LogP | 3.4 ± 0.4 | High lipophilicity due to -SMe and -Br |
| Predicted pKa | ~6.2 (Thiol) | Acidic relative to alkyl thiols due to aryl ring |
| Physical State | Pale yellow oil or low-melting solid | Oxidation prone (disulfide formation) |
| Solubility | DMSO, DCM, THF, Ethanol | Insoluble in water |
Structural Analysis
The 2-position bromide provides steric bulk and an orthogonal handle for palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] The 5-position methylthio group acts as a metabolic handle (potential for sulfoxide/sulfone conversion) and a lipophilic anchor.[1] The 1-position thiol is the primary reactive center, capable of forming disulfide bridges or stable thioether linkages.[1]
Synthetic Methodologies
Synthesis of ortho-halo thiophenols is historically challenging due to the incompatibility of thiols with many halogenation conditions and the risk of over-oxidation.[1] Two robust pathways are recommended based on scale and available precursors.
Pathway A: The Diazotization–Xanthate Route (Classical)
Best for: Large-scale preparation from aniline precursors.[1]
This method avoids the use of foul-smelling reagents until the final step and controls the regiochemistry perfectly by starting with the known aniline.[1]
-
Precursor: 2-Bromo-5-(methylthio)aniline.[1]
-
Diazotization: Treatment with NaNO₂/HCl at 0°C generates the diazonium salt.
-
Substitution: Reaction with Potassium Ethyl Xanthate (EtOCS₂K) at 50-60°C yields the aryl xanthate intermediate.[1]
-
Hydrolysis: Base-catalyzed hydrolysis (KOH/EtOH) cleaves the xanthate to release the free thiol.[1]
-
Acidification: Careful acidification precipitates the product or allows extraction.
Pathway B: Aryne Bromothiolation (Advanced)
Best for: High-throughput library generation or when aniline precursors are unavailable.[1]
Recent advances in aryne chemistry allow for the simultaneous introduction of the bromine and sulfur moieties.[1]
-
Activation: Fluoride source (CsF) generates the transient aryne species in situ.
-
Insertion: The aryne undergoes nucleophilic attack by a xanthate or sulfide surrogate, followed by electrophilic trapping with a bromine source (e.g., NBS or Br-donor).[1]
-
Result: High-fidelity formation of the 1,2-bromo-thiol motif.
Visualization: Synthetic Workflow
Caption: Figure 1. Comparative synthetic routes. Pathway A (Solid) is preferred for scale; Pathway B (Dashed) for diversity.[1]
Applications in Medicinal Chemistry
Covalent Inhibitor Design (The "Warhead" Strategy)
This molecule is a premier candidate for developing Targeted Covalent Inhibitors (TCIs) . The thiol group can react with specific cysteine residues in a target protein (e.g., Kinases, KRAS G12C) via disulfide exchange or nucleophilic attack on an electrophile designed into the protein pocket.
-
Mechanism: The 2-bromo group forces the phenyl ring into a twisted conformation relative to the protein backbone, often improving selectivity by exploiting "atropisomer-like" constraints.[1]
-
Example: Synthesis of covalent modifiers for BTK (Bruton's Tyrosine Kinase) where the thiol acts as a nucleophile to displace a leaving group on the inhibitor scaffold, or conversely, serves as the anchor to attach an acrylamide warhead.
Fragment-Based Drug Discovery (FBDD)
In FBDD screens, this molecule serves as a "high-value fragment."[1]
-
Ligand Efficiency (LE): High. The sulfur and bromine atoms contribute significantly to binding enthalpy.
-
Elaboration:
Handling, Stability & Safety (Self-Validating Protocols)
Trustworthiness Protocol: Thiols are notoriously unstable due to oxidative dimerization. The following handling procedures are mandatory to ensure data integrity.
Storage & Stability[1]
-
Oxidation Risk: High. The molecule readily dimerizes to the disulfide (Bis(2-bromo-5-(methylthio)phenyl)disulfide) upon exposure to air.[1]
-
Visual Indicator: Pure compound is a pale liquid/solid.[1] Darkening or formation of insoluble precipitates indicates oxidation.[1]
-
Storage: Store under Argon/Nitrogen atmosphere at -20°C.
Re-Purification Protocol (Self-Validating)
Before using this reagent in critical couplings, perform this rapid check:
-
TLC Check: Run TLC (Hexane/EtOAc 9:1). The disulfide will appear as a much more non-polar spot (higher Rf) than the thiol.[1]
-
Rescue: If oxidized, treat the sample with Dithiothreitol (DTT) or Triphenylphosphine (PPh3) in wet methanol to reduce the disulfide back to the monomer immediately prior to use.
References
-
PubChem Compound Summary. "2-Bromobenzenethiol Derivatives." National Center for Biotechnology Information. [Link]
-
Iwasaki, M., et al. "Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents." Organic Letters, 2024. [Link][1]
-
PrepChem. "Synthesis of 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol."[1] (Demonstrates use of the 2-bromo-5-methylthio scaffold). [Link]
Technical Guide: Benzenethiol vs. Thiophenol Nomenclature and Application
Content Type: Technical Reference & Operational Guide
Subject: Nomenclature Distinction, Physicochemical Properties, and Synthetic Utility of
Executive Summary: The Synonym Trap
In the context of molecular structure, Benzenethiol and Thiophenol are identical: they both refer to the simplest aromatic thiol (
While "Thiophenol" remains in common parlance due to its structural analogy to phenol, "Benzenethiol" is the Preferred IUPAC Name (PIN) . Failure to account for this nomenclature divergence can lead to:
-
Incomplete Prior Art Searches: Missed patents indexed strictly under IUPAC systematic names.
-
Regulatory Gaps: Inconsistencies in Safety Data Sheet (SDS) generation and chemical inventory tracking.
This guide analyzes the technical implications of this nomenclature, the physicochemical shifts when substituting oxygen for sulfur (bioisosterism), and the gold-standard protocols for synthesis and handling.
The Nomenclature Nexus
The International Union of Pure and Applied Chemistry (IUPAC) explicitly regulates organic sulfur nomenclature to resolve ambiguity.
IUPAC Rule P-63.1.5
Current recommendations (Blue Book 2013) prioritize the suffix -thiol attached to the parent hydride name.
-
Preferred Name (PIN): Benzenethiol
-
Retained Name: Thiophenol (Acceptable in general usage but not for generating new substituted derivatives).
-
Prefix Usage: The prefix mercapto- is largely deprecated in favor of sulfanyl- when the -SH group is not the principal characteristic group.[1]
Nomenclature Hierarchy Diagram
The following diagram illustrates the derivation and preference logic for
Figure 1: Nomenclature hierarchy showing the transition from common usage to systematic indexing.
Physicochemical Profile: The Sulfur Shift
For drug developers, the nomenclature is secondary to the bioisosteric replacement of oxygen (phenol) with sulfur (benzenethiol). This substitution drastically alters the electronic and steric profile of the molecule.
Comparative Data Table
| Property | Phenol ( | Benzenethiol ( | Impact on Drug Design |
| Atomic Radius | 0.73 Å (Oxygen) | 1.02 Å (Sulfur) | Sulfur creates steric bulk, potentially clashing in tight binding pockets. |
| Acidity ( | ~10.0 | 6.6 | Critical: Thiophenol is ~1000x more acidic. It exists largely as the thiolate anion ( |
| H-Bonding | Strong Donor/Acceptor | Weak Donor/Poor Acceptor | Loss of critical H-bonds can reduce potency; however, lipophilicity increases. |
| Boiling Point | 181.7 °C | 169 °C | Weaker intermolecular H-bonding in the thiol lowers the BP despite higher MW. |
| Oxidation State | Stable | Labile | Readily oxidizes to diphenyl disulfide ( |
Mechanistic Insight: The Acidity Gap
The dramatic drop in
Implication: In a protein binding pocket, a phenol might act as a neutral H-bond donor, whereas a thiophenol will likely act as an anionic electrostatic partner.
Synthesis: The Newman-Kwart Rearrangement
While benzenethiol is commercially available, substituted derivatives required for SAR (Structure-Activity Relationship) studies are best synthesized via the Newman-Kwart Rearrangement (NKR) . This method is superior to nucleophilic aromatic substitution (
The Protocol (Step-by-Step)
Objective: Convert a Phenol (
-
Activation: React the phenol with dimethylthiocarbamoyl chloride and a base (DABCO or NaH) to form the O-aryl thiocarbamate .
-
Rearrangement (The Critical Step): Heat the O-aryl thiocarbamate to 200–300°C (or use Pd-catalysis/Microwave at lower temps). The sulfur and oxygen swap places via a 4-membered cyclic transition state, forming the S-aryl thiocarbamate .
-
Driving Force: Formation of the strong
bond (thermodynamically stable) vs. the weaker bond.
-
-
Hydrolysis: Treat the S-aryl thiocarbamate with aqueous NaOH or KOH.
-
Acidification: Quench with HCl to protonate the thiolate to the free thiol.
Synthetic Workflow Diagram
Figure 2: The Newman-Kwart Rearrangement workflow for converting phenols to thiophenols.
Safety & Handling: The "Stench" Factor[2][3]
Benzenethiol has an extremely low odor threshold (0.2–2.6 ppb) and is highly toxic (LD50 oral rat ~46 mg/kg). Handling requires a self-validating safety system.
Oxidation Protocol (Spill Neutralization)
Standard cleaning agents are insufficient. You must chemically oxidize the thiol to a sulfonate (odorless) or disulfide (lower vapor pressure).
The Bleach Protocol:
-
Evacuate & Isolate: If the spill is outside a fume hood, evacuate the lab immediately.
-
Preparation: Use a fresh 10% Sodium Hypochlorite (Bleach) solution.
-
Caution: The reaction
is exothermic .
-
-
Application: Cover the spill with absorbent pads, then gently pour the bleach solution over the pads. Do not spray (aerosolizes the thiol).
-
Contact Time: Allow to sit for 30 minutes to ensure complete oxidation.
-
Disposal: Collect pads as hazardous chemical waste. Do not throw in regular trash; the smell may return if oxidation is incomplete.
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Section P-63.1.5.
-
National Institute of Standards and Technology (NIST). (2023). Benzenethiol - Thermochemical Data.[2] NIST Chemistry WebBook, SRD 69.[2]
-
Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Newman-Kwart Rearrangement. Journal of the American Chemical Society.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses Phenol/Thiophenol bioisosterism).
-
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] (Protocol for Thiol Neutralization).
Sources
Strategic Sourcing & Synthesis Guide: 2-Bromo-5-(methylthio)benzenethiol
Executive Summary
2-Bromo-5-(methylthio)benzenethiol is a specialized, non-catalog organosulfur building block used primarily in the development of thioether-bridged pharmacophores and advanced materials.
Current Market Status: As of Q1 2026, this compound is not a stock item in major global chemical catalogs (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). It is classified as a "Make-to-Order" (MTO) entity.
Recommended Sourcing Strategy:
Do not attempt to source the final thiol directly, as this will lead to long lead times (8–12 weeks) and high custom synthesis premiums. The most efficient procurement strategy is to acquire the commercially available precursor, 1-Bromo-4-(methylthio)-2-nitrobenzene (CAS 10079-53-5) , and perform a two-step conversion (Reduction
Chemical Profile & Identity
| Property | Detail |
| Systematic Name | 2-Bromo-5-(methylsulfanyl)benzenethiol |
| Common Name | 2-Bromo-5-(methylthio)thiophenol |
| Molecular Formula | C₇H₇BrS₂ |
| Molecular Weight | 235.16 g/mol |
| Core Structure | Benzene ring substituted with -SH (C1), -Br (C2), and -SMe (C5) |
| Key Precursor | 1-Bromo-4-(methylthio)-2-nitrobenzene (CAS 10079-53-5) |
| Solubility | Soluble in DCM, CHCl₃, THF; slightly soluble in Ethanol; insoluble in Water |
| Stability | High susceptibility to oxidative dimerization (disulfide formation) in air |
Supply Chain Analysis
The supply chain for 2-Bromo-5-(methylthio)benzenethiol is constrained by the instability of the free thiol group, which oxidizes rapidly during storage. Consequently, vendors do not stock the final product.
Primary Precursor Availability
The upstream precursor, 1-Bromo-4-(methylthio)-2-nitrobenzene , is the critical control point for sourcing.
-
Availability: High (Stock Item)
-
Major Suppliers: Sigma-Aldrich, BLD Pharm, Enamine.
-
Purity Grades: Typically 97–98%.
-
Cost Estimation: ~
200 per 5g (Market dependent).
Procurement Decision Tree
The following logic flow dictates the optimal sourcing path based on your laboratory's capabilities.
Figure 1: Strategic sourcing decision tree highlighting the precursor-based synthesis route.
Technical Synthesis Protocol
For researchers opting for the recommended Route A , the following protocol ensures high yield and purity. This method avoids catalytic hydrogenation (which risks dehalogenation of the bromine) and uses the Xanthate method for safe thiolation.
Step 1: Selective Reduction of Nitro Group
Objective: Convert 1-Bromo-4-(methylthio)-2-nitrobenzene to 2-Bromo-5-(methylthio)aniline.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).
-
Protocol:
-
Dissolve precursor (1.0 eq) in Ethanol/Water.
-
Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Reflux at 80°C for 2–4 hours. Monitor via TLC (Reaction is complete when the yellow nitro spot disappears).
-
Critical Check: Do not use Pd/C + H₂. The bromine atom at the ortho position is labile and will undergo hydrodehalogenation.
-
Workup: Filter through Celite to remove iron sludge. Concentrate filtrate. Extract with Ethyl Acetate.
-
Yield: Expect 85–92%.
-
Step 2: Diazotization & Thiolation (Leuckart Thiophenol Synthesis)
Objective: Convert the aniline to the thiol via the xanthate intermediate.
-
Reagents: NaNO₂, HCl, Potassium Ethyl Xanthate, KOH.
-
Protocol:
-
Diazotization: Dissolve the aniline (from Step 1) in 15% HCl. Cool to 0°C in an ice bath. Add NaNO₂ (1.1 eq) dropwise. Maintain temp <5°C to prevent diazonium decomposition.
-
Xanthate Formation: Slowly add the cold diazonium salt solution to a stirred solution of Potassium Ethyl Xanthate (1.5 eq) in water at 65°C. Caution: Nitrogen gas evolution.
-
Hydrolysis: Isolate the intermediate aryl xanthate (red oil). Reflux with KOH (3.0 eq) in Ethanol for 2 hours.
-
Acidification: Cool and acidify with 2M HCl to pH 2.
-
Extraction: Extract the liberated thiol with DCM.
-
Purification: Column chromatography (Hexane/EtOAc) if necessary, though distillation is preferred for thiols to prevent oxidation.
-
Synthetic Pathway Visualization
Figure 2: Step-by-step synthetic pathway from the commercial nitro precursor to the target thiol.[1]
Handling, Stability & Storage
The Oxidation Challenge
Benzenethiols with electron-donating groups (like -SMe) are prone to rapid oxidation to disulfides (Ar-S-S-Ar) upon exposure to atmospheric oxygen.
-
Storage: Store under inert atmosphere (Argon or Nitrogen) at -20°C.
-
Handling: Degas all solvents used in the final workup.
-
Rescue Protocol: If the product dimerizes (solidifies or changes Rf), reduce the disulfide back to the thiol using Triphenylphosphine (PPh₃) and water in THF, or Zn/Acetic Acid .
Safety Profile
-
Stench: High. Use only in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept nearby to neutralize spills (oxidizes stench to odorless sulfonate).
-
Toxicity: Treat as a potent irritant and potential sensitizer.
References
-
Sigma-Aldrich. Product Detail: 1-Bromo-4-(methylthio)-2-nitrobenzene (CAS 10079-53-5). Retrieved from .
-
Organic Syntheses. Preparation of Thiophenols via Xanthates (Leuckart Thiophenol Synthesis). Org.[2][1][3] Synth. 1947, 27, 81. .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thioanisole Derivatives. Retrieved from .
-
BLD Pharm. Building Block Catalog: Brominated Thioethers. Retrieved from .
Sources
Methodological & Application
Application Note: Strategic Palladium-Catalyzed Functionalization of 2-Bromo-5-(methylthio)benzenethiol
Executive Summary
The substrate 2-Bromo-5-(methylthio)benzenethiol represents a highly valuable but synthetically challenging scaffold in drug discovery.[1] It contains three distinct reactive sites: an electrophilic aryl bromide, a nucleophilic (and catalytic poison) free thiol, and a spectator methylthio ether.
This Application Note provides a definitive guide to processing this molecule via Palladium catalysis. Unlike standard aryl halides, this substrate requires strict adherence to "Sulfur-Aware" protocols to prevent Pd-catalyst deactivation (poisoning) by the free thiol group.[1]
Key Applications Covered:
-
Suzuki-Miyaura Coupling: Preserving the sulfur motif via protection strategies.[1]
-
Benzothiophene Annulation: Utilizing the ortho-relationship of the Br/SH groups to synthesize 5-(methylthio)benzo[b]thiophenes.
The "Sulfur Challenge" in Pd-Catalysis
The primary failure mode in coupling 2-Bromo-5-(methylthio)benzenethiol is the irreversible binding of the free thiolate (Ar-S⁻) to the Palladium(0) center, forming a resting state that halts the catalytic cycle.[1]
Chemoselectivity & Reactivity Profile[1][2][3]
| Functional Group | Position | Role in Catalysis | Challenge |
| Aryl Bromide (-Br) | C-2 (Ortho) | Electrophile (Oxidative Addition) | Sterically crowded by the adjacent -SH group.[1] |
| Free Thiol (-SH) | C-1 | Nucleophile / Poison | High affinity for Pd(0/II); must be masked or utilized in cyclization.[1] |
| Methylthio (-SMe) | C-5 (Meta) | Spectator | Generally stable, but increases overall electron density, slowing oxidative addition.[1] |
Decision Matrix & Workflow
Research goals dictate the processing pathway. Do not attempt direct Suzuki coupling on the free thiol; yields are consistently <10% due to catalyst death.
Figure 1: Strategic decision tree for processing sulfur-rich aryl halides.
Protocol A: Suzuki-Miyaura Coupling (Protection Route)[1]
This protocol uses S-Benzylation as a robust protection strategy.[1] The benzyl thioether is stable to basic Suzuki conditions but prevents the sulfur from coordinating tightly to the Palladium.
Materials
-
Substrate: 2-Bromo-5-(methylthio)benzenethiol (1.0 equiv)
-
Reagent: Benzyl bromide (BnBr) (1.1 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) — Selected for its bite angle and resistance to sulfur.[1]
-
Base: K₃PO₄ (3.0 equiv) — Phosphate bases are superior to carbonates in sulfur-rich couplings.[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Methodology
Phase 1: In-Situ Protection (One-pot capable, but isolation recommended)[1]
-
Dissolution: Dissolve the thiol substrate in DMF (0.5 M).
-
Deprotonation: Add K₂CO₃ (1.2 equiv) at 0°C. Stir for 15 min.
-
Alkylation: Add Benzyl bromide dropwise. Warm to RT and stir for 2 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄ and concentrate. Note: The S-Benzyl intermediate is stable and can be stored.[1]
Phase 2: Cross-Coupling[1]
-
Degassing (CRITICAL): In a reaction vial, combine the S-Benzyl-2-bromo-5-(methylthio)benzene (from Phase 1), Aryl Boronic Acid, and K₃PO₄.
-
Solvent Prep: Add Dioxane/Water.[2][3] Sparge with Argon for 20 minutes . Oxygen + Sulfur + Palladium = Rapid Catalyst Decomposition.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon. Cap immediately.
-
Reaction: Heat to 90°C for 12–16 hours.
-
Analysis: Monitor by LCMS. The methylthio group (SMe) will remain intact; the coupling occurs exclusively at the C-Br bond.
Expected Results & Troubleshooting
| Parameter | Recommendation | Why? |
| Ligand | dppf or SPhos | Monodentate phosphines (PPh3) are easily displaced by sulfur.[1] Bidentate (dppf) or bulky biaryl (SPhos) ligands resist displacement. |
| Color Change | Black Precipitate | Indicates Pd-black formation (catalyst death).[1] If observed early, increase ligand loading or re-degas solvents. |
| By-products | Homocoupling | Reduced by using degassed solvents and avoiding excess boronic acid.[1] |
Protocol B: Synthesis of Benzothiophenes (Annulation)
This is the most "atom-economical" application for 2-bromo-benzenethiols.[1] By reacting with a terminal alkyne, the molecule undergoes a Sonogashira coupling followed by an intramolecular hydrothiolation/cyclization to form 5-(methylthio)benzo[b]thiophene .
Mechanism of Action
The reaction proceeds via a tandem cycle:[4]
-
Oxidative Addition of Pd(0) to the C-Br bond.
-
Sonogashira Coupling with the alkyne (requires CuI co-catalyst).
-
Cyclization: The pendant thiolate attacks the alkyne (activated by Pd or Cu) to close the ring.
Figure 2: Tandem Sonogashira-Cyclization pathway.
Experimental Protocol
-
Setup: Flame-dry a reaction tube equipped with a stir bar.
-
Reagents: Add 2-Bromo-5-(methylthio)benzenethiol (1.0 mmol), Terminal Alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).
-
Solvent/Base: Add Et₃N (3.0 equiv) and DMF (3 mL). The amine acts as both base and reducing agent.
-
Conditions: Heat to 80°C under Argon for 4 hours.
-
Workup: The cyclization is usually spontaneous under these conditions. Dilute with ether, wash with NH₄Cl (aq) to remove Copper, and purify via silica gel chromatography.
Author's Note: If the cyclization is incomplete (intermediate alkyne observed), add a catalytic amount of KOtBu and heat for an additional hour.
Comparative Data: Ligand Performance
The choice of ligand is the single most critical variable when working with sulfur-containing electrophiles.
| Ligand Class | Example | Yield (Protocol A) | Stability to Sulfur | Notes |
| Standard | PPh₃ | < 20% | Poor | Rapidly displaced by thiolate; catalyst precipitates.[1] |
| Bidentate | dppf | 85-92% | High | Large bite angle stabilizes Pd center.[1] Recommended. |
| Buchwald | SPhos | 90-95% | High | Bulky biaryl structure prevents sulfur coordination.[1] |
| NHC | PEPPSI-IPr | 70-80% | Moderate | Good, but often requires harsher activation.[1] |
References
-
BenchChem. (2025).[2][5] Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives. Retrieved from
-
Bryan, C. S., & Lautens, M. (2009).[6] Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling.[1][6] Angewandte Chemie International Edition, 48(38), 7064-7068.[6] Retrieved from
-
Murata, M., & Buchwald, S. L. (2004).[7] A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[7][8] Tetrahedron, 60(34), 7397-7403. Retrieved from
-
Fernández-Rodríguez, M. A., et al. (2006). Palladium-Catalyzed C-S Bond Formation: A General and Efficient Method for the Synthesis of Aryl Sulfides. Journal of the American Chemical Society.[9] Retrieved from
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from
Sources
- 1. 13993-51-6|2-Bromo-5-methoxybenzenethiol|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient synthesis of benzothiophenes by an unusual palladium-catalyzed vinylic C-S coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: 2-Bromo-5-(methylthio)benzenethiol as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5-(methylthio)benzenethiol as a versatile pharmaceutical intermediate. We delve into its physicochemical properties, critical safety protocols, and its application in cornerstone synthetic reactions for building complex molecular architectures. The primary focus is on its role in the synthesis of kinase inhibitor scaffolds, a class of molecules at the forefront of targeted cancer therapy. Detailed, field-proven protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling are provided, complete with mechanistic insights and troubleshooting guides.
Introduction: The Strategic Value of a Bifunctional Building Block
In modern medicinal chemistry, the rational design of small molecule therapeutics often hinges on the availability of "bifunctional" building blocks. These are intermediates that possess two distinct reactive sites, allowing for sequential and controlled chemical modifications. 2-Bromo-5-(methylthio)benzenethiol is a prime example of such a strategic intermediate. Its structure features:
-
A bromo-substituted aromatic ring : The carbon-bromine bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
-
A nucleophilic thiol group (-SH) : This functionality can be engaged in various reactions, including alkylation, arylation, or oxidation to form disulfides, providing another axis for molecular diversification.
The presence of the electron-donating methylthio (-SMe) group further modulates the electronic properties of the aromatic ring, influencing the reactivity of the other positions. This combination of features makes 2-Bromo-5-(methylthio)benzenethiol an exceptionally valuable precursor for constructing the core structures of targeted therapeutics, particularly kinase inhibitors, which frequently rely on complex substituted aryl and heteroaryl scaffolds.
Physicochemical Properties & Safe Handling
Thiophenols are notoriously pungent and possess significant toxicity. Strict adherence to safety protocols is mandatory.
Table 1: Physicochemical Properties of 2-Bromo-5-(methylthio)benzenethiol and Related Compounds.
| Property | Value / Description | Reference |
|---|---|---|
| IUPAC Name | 2-Bromo-5-(methylthio)benzenethiol | - |
| CAS Number | Not available | - |
| Molecular Formula | C₇H₇BrS₂ | - |
| Molecular Weight | 235.16 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | [2] |
| Odor | Powerful, unpleasant stench | [2][3] |
| Boiling Point | Data not available; expected to be high | [4] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., Toluene, THF, Dioxane) | - |
Critical Safety & Handling Protocols
2-Bromo-5-(methylthio)benzenethiol and its structural analogs are classified as hazardous.[2][3]
-
Hazard Statements : Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation.[2][3]
-
Engineering Controls : All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors. Ensure a safety shower and eyewash station are readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection : Use tight-sealing safety goggles and a face shield.
-
Body Protection : Wear a flame-retardant lab coat.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5]
-
Disposal : Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.
Core Application: C-N Bond Formation via Buchwald-Hartwig Amination
A frequent and critical transformation in the synthesis of kinase inhibitors is the formation of a C-N bond between an aryl halide and an amine. This arylamine motif is often essential for binding to the "hinge region" of a kinase's ATP-binding pocket. The Buchwald-Hartwig amination is a premier palladium-catalyzed reaction for achieving this transformation with high efficiency and broad functional group tolerance.[6]
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of 2-Bromo-5-(methylthio)benzenethiol with a representative primary or secondary amine.
Reaction Scheme:
Where Ar-Br is 2-Bromo-5-(methylthio)benzenethiol
Materials:
-
2-Bromo-5-(methylthio)benzenethiol (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Ligand: A suitable phosphine ligand, e.g., RuPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Vessel Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition : Add 2-Bromo-5-(methylthio)benzenethiol and the amine to the flask.
-
Solvent Addition : Add the anhydrous solvent via syringe.
-
Reaction Execution : Seal the vessel and heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Causality and Experimental Choices
-
Catalyst System : The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like RuPhos is critical. The ligand facilitates the oxidative addition of the palladium to the C-Br bond and promotes the final reductive elimination step.[7]
-
Base : A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H of the intermediate complex), making it a more active nucleophile for coupling.[8]
-
Inert Atmosphere : The Pd(0) catalyst is sensitive to oxidation by air. Maintaining an inert atmosphere is essential for catalytic activity.
Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Alternative Application: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid.[9][10] This allows for the introduction of new aryl or vinyl groups at the bromine position of the intermediate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme:
Where Ar-Br is 2-Bromo-5-(methylthio)benzenethiol
Materials:
-
2-Bromo-5-(methylthio)benzenethiol (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Aqueous solution of Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent System: Toluene/Ethanol/Water or 1,4-Dioxane/Water
Step-by-Step Methodology:
-
Setup : In a round-bottom flask, dissolve 2-Bromo-5-(methylthio)benzenethiol, the arylboronic acid, and the palladium catalyst in the organic solvent (e.g., 1,4-Dioxane).[11]
-
Base Addition : Add the aqueous solution of the base to the mixture.
-
Inerting : De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction : Heat the mixture to reflux (typically 90-100 °C) with stirring under an inert atmosphere.
-
Monitoring : Follow the reaction's progress by TLC or LC-MS.
-
Workup : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography.
Experimental Workflow & Troubleshooting
Visualizing the Workflow: Sequential Functionalization
This diagram illustrates how 2-Bromo-5-(methylthio)benzenethiol can be used in a multi-step synthesis to build molecular complexity.
Caption: Sequential functionalization workflow.
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)); Insufficiently strong base; Poor quality solvent. | Ensure a properly inert atmosphere; Use a fresh bottle of base (NaOtBu is hygroscopic); Use freshly distilled, anhydrous solvent. |
| De-bromination of Starting Material | Presence of water or other proton sources; Side reaction promoted by some ligand/base combinations. | Ensure all reagents and solvents are scrupulously dry; Try a different base, such as LHMDS or K₃PO₄. |
| Formation of Side Products | Reaction temperature too high; Incorrect stoichiometry. | Lower the reaction temperature; Carefully control the stoichiometry of the amine and base. |
| Difficulty in Purification | Residual palladium catalyst; Similar polarity of product and starting material. | Filter through Celite before workup; Optimize chromatography gradient for better separation. |
Conclusion
2-Bromo-5-(methylthio)benzenethiol stands out as a highly valuable and versatile intermediate for pharmaceutical research and development. Its dual reactivity, stemming from the ortho-bromo and thiol functionalities, provides chemists with a powerful platform for the efficient, regioselective synthesis of complex drug candidates. The protocols and insights provided in this guide, particularly for robust transformations like the Buchwald-Hartwig and Suzuki-Miyaura couplings, offer a solid foundation for leveraging this intermediate to its full potential in the discovery of next-generation therapeutics.
References
- Larkin, M. A., et al. (2012). Preparation of thiophene derivatives as PLK inhibitors.
-
Alfa Aesar. (2010). Safety Data Sheet: Thiophenol. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemeo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5). [Link]
-
Ali, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Chemistry Central Journal, 9(1), 63. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Corcoran, E. B., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(2), 268–274. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Aryl Thioethers via Nucleophilic Substitution
Strategic Overview
The formation of Carbon-Sulfur (C-S) bonds using aryl thiols (thiophenols) is a cornerstone transformation in medicinal chemistry, critical for synthesizing thioethers found in blockbuster therapeutics such as Vortioxetine (antidepressant), Axitinib (kinase inhibitor), and Chlorpromazine (antipsychotic).
Unlike their oxygen counterparts (phenols), aryl thiols present a unique dichotomy: they are significantly more acidic (
This guide moves beyond generic textbook descriptions to provide a robust, field-tested framework for three distinct substitution pathways:
- Alkylation: For primary/secondary alkyl electrophiles.
- Substitution: For electron-deficient aryl electrophiles.
-
Pd-Catalyzed Cross-Coupling: For unactivated aryl halides (Buchwald-Hartwig type).
Critical Pre-Requisites: Handling & Stability
The "Elephant in the Room": Oxidation and Odor
The primary failure mode in aryl thiol substitutions is not lack of reactivity, but the competitive formation of disulfides (
The Inert Atmosphere Protocol (Mandatory)
Aryl thiolate anions are easily oxidized by molecular oxygen. All solvents must be degassed.
-
Sparging: Bubble high-purity Nitrogen or Argon through the solvent for 15–20 minutes prior to adding the thiol.
-
Headspace: Maintain a positive pressure of inert gas throughout the reaction.
Odor Control & Quenching
-
Containment: All weighing and transfers must occur in a functioning fume hood.
-
Bleach Quench: Keep a beaker of 10% sodium hypochlorite (bleach) ready. All glassware and syringes contacting the thiol must be soaked in bleach immediately after use. This oxidizes the thiol to the odorless sulfonic acid.
Method Selection Guide
Choose your protocol based on the electrophile's electronic and steric nature.
Figure 1: Decision tree for selecting the optimal aryl thiol substitution pathway.
Detailed Protocols
Protocol A: Alkylation (The Standard)
Application: Synthesis of Alkyl-Aryl Thioethers.[1] Mechanism: Concerted backside attack. Inversion of configuration occurs at the electrophilic carbon.
Reagents:
-
Aryl Thiol (1.0 equiv)
-
Alkyl Halide (1.1 equiv) - Avoid tertiary halides due to E2 competition.
-
Base:
(1.5 equiv) or (2.0 equiv). Cesium is preferred for faster kinetics due to the "Cesium Effect" (solubility/ion pairing). -
Solvent: DMF or Acetonitrile (Degassed).
Step-by-Step Workflow:
-
Degas: Sparge DMF with Argon for 15 mins.
-
Deprotonation: In a reaction vial, suspend
in DMF. Add the Aryl Thiol via syringe.-
Observation: The mixture often turns yellow/orange, indicating thiolate formation. Stir for 10 mins at RT.
-
-
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Stir at Room Temperature (RT). Most primary halides react within 1–4 hours. Secondary halides may require mild heating (
). -
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Wash organic layer with 10% NaOH (removes unreacted thiol) followed by Brine. -
Validation: TLC usually shows the Thioether running significantly higher (less polar) than the starting Thiol.
Protocol B: (Nucleophilic Aromatic Substitution)
Application: Synthesis of Diaryl Thioethers using activated electrophiles (e.g., 2-fluoronitrobenzene). Mechanism: Addition-Elimination via a Meisenheimer complex. Requires electron-withdrawing groups (EWG) ortho/para to the leaving group.
Reagents:
-
Aryl Thiol (1.0 equiv)
-
Activated Aryl Halide (1.0 equiv) - Fluorides react faster than Chlorides in
. -
Base:
(2.0 equiv) or DIPEA (2.5 equiv). -
Solvent: DMF, DMSO, or NMP.
Step-by-Step Workflow:
-
Setup: Charge a flask with Activated Aryl Halide and
in solvent. -
Addition: Add Aryl Thiol slowly. The reaction is often exothermic; cooling to
may be required during addition for highly active substrates (e.g., dinitro-halobenzenes). -
Heating: Heat to
.-
Note: Monitor closely. Overheating can lead to disulfide formation or decomposition of the EWG.
-
-
Quench: Pour into ice water. The product often precipitates as a solid.
-
Purification: Recrystallization is often sufficient; chromatography if necessary.
Protocol C: Pd-Catalyzed C-S Cross-Coupling
Application: Coupling unactivated aryl halides (e.g., bromobenzene, aryl triflates) where
Reagents:
-
Aryl Thiol (1.0 equiv)
-
Aryl Halide (1.0 equiv) - Bromides or Iodides preferred.
-
Catalyst:
(1–2 mol%) or . -
Ligand: Xantphos (2–4 mol%) or DPEphos. Bidentate ligands with wide bite angles are crucial to prevent catalyst poisoning by the sulfur.
-
Base: DIPEA (Hünig's Base) (2.0 equiv). Soluble organic bases often outperform inorganic bases here.
-
Solvent: 1,4-Dioxane or Toluene (Strictly anhydrous & degassed).
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox or under Argon flow, mix
and Xantphos in the solvent. Stir for 5 mins to form the active catalyst species. -
Substrate Addition: Add Aryl Halide and Aryl Thiol.
-
Base Addition: Add DIPEA.
-
Reaction: Seal the vessel and heat to
(reflux) for 12–18 hours.-
Self-Validation: The reaction mixture typically darkens.
-
-
Filtration: Filter through a pad of Celite to remove Palladium black.
-
Purification: Flash column chromatography.
Data Summary & Troubleshooting
| Parameter | Pd-Catalyzed Coupling | ||
| Substrate | Alkyl Halides ( | Activated Aryl Halides | Unactivated Aryl Halides |
| Key Risk | Elimination (E2) | Polymerization / Tar | Catalyst Poisoning |
| Typical Base | DIPEA / | ||
| Temp Range | |||
| Atmosphere | Inert Recommended | Inert Recommended | Inert Mandatory |
Troubleshooting Guide
-
Problem: High Disulfide (
) content observed.-
Cause: Oxygen leak or impure starting thiol.
-
Fix: Add 10 mol%
or Triphenylphosphine ( ) to the reaction to reduce disulfide in situ back to the active thiolate.
-
-
Problem: Low Conversion in Pd-Catalysis.
-
Cause: Catalyst poisoning by thiolate.
-
Fix: Switch to a stronger binding ligand (e.g., Josiphos or specialized Buchwald precatalysts) or increase catalyst loading to 5 mol%. Ensure the order of addition allows complexation before thiol exposure.
-
Figure 2: Universal workflow emphasizing safety and inert atmosphere.
References
-
Reeves, J. T., et al. (2008). "General and Efficient Catalytic Synthesis of Diaryl Sulfides via Pd-Catalyzed C-S Coupling." Chem. Sci.Link (Note: Refers to foundational Buchwald/Hartwig concepts).
-
Kondo, T., & Mitsudo, T. (2000). "Metal-Catalyzed Carbon-Sulfur Bond Formation."[3] Chem. Rev.Link
-
Organic Chemistry Portal.
)." Link -
Sigma-Aldrich. "Thiophenol Safety Data Sheet." Link
-
Fernández-Rodríguez, M. A., et al. (2006). "Highly Efficient Catalytic System for the Coupling of Aryl Halides with Thiols." J. Am. Chem. Soc.Link
Sources
Application Note: Synthesis of 5-(Methylthio)benzothiazoles from 2-Bromo-5-(methylthio)benzenethiol
This Application Note is designed for researchers and process chemists focusing on the synthesis of 5-substituted benzothiazoles. It addresses the specific challenges of utilizing 2-Bromo-5-(methylthio)benzenethiol as a starting scaffold—a compound that offers unique access to sulfur-rich heterocycles but presents chemo-selectivity hurdles due to the simultaneous presence of a free thiol, an aryl bromide, and a sulfide moiety.
Executive Summary & Strategic Analysis
The synthesis of benzothiazoles from 2-Bromo-5-(methylthio)benzenethiol (1) requires a strategic approach to introduce the nitrogen atom necessary for the thiazole ring. Unlike 2-aminothiophenols, which condense directly with electrophiles, the 2-bromo derivative requires a C–N bond formation step.
Key Synthetic Challenges:
-
Catalyst Poisoning: The free thiol (-SH) and the methylthio (-SMe) groups are potent ligands that can poison Palladium or Platinum catalysts, making standard Buchwald-Hartwig aminations difficult without protection.
-
Chemo-selectivity: The 5-SMe group is electron-donating, deactivating the 2-position for nucleophilic aromatic substitution (
) while simultaneously being susceptible to oxidation (to sulfoxide/sulfone) under harsh oxidative cyclization conditions.
Recommended Strategy: This guide details two robust pathways:
-
The "Convergent" Amination-Cyclization Route (Gold Standard): A reliable two-stage protocol converting the bromide to an amine using a Copper-mediated system resistant to sulfur poisoning, followed by oxidative condensation.
-
The "Direct" Copper-Catalyzed Cascade (Advanced): A one-pot method utilizing nitriles as the carbon-nitrogen source.
Reaction Pathway Visualization
The following diagram illustrates the logical flow from the starting material to the target benzothiazole, highlighting the critical intermediate.
Caption: Divergent synthesis pathways. Protocol A overcomes the lack of nitrogen in the precursor. Protocols B and C offer flexibility depending on the desired 2-substituent.
Protocol A: Copper-Mediated Amination (The "Nitrogen Insertion")
This is the prerequisite step for most benzothiazole syntheses starting from halo-thiophenols. We utilize a copper(I) oxide system which is far more robust against sulfur poisoning than palladium catalysts.
Materials & Reagents
| Component | Equiv. | Role | Notes |
| 2-Bromo-5-(methylthio)benzenethiol | 1.0 | Substrate | Purity >95% recommended |
| Ammonium Hydroxide (28% aq) | 10.0 | N-Source | Excess required to drive equilibrium |
| Copper(I) Oxide (Cu₂O) | 0.1 | Catalyst | Resistant to thiol poisoning |
| Ethylene Glycol | Solvent | Medium | High boiling point, chelating ability |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Neutralizes HBr generated |
Experimental Procedure
-
Setup: Charge a high-pressure reaction vessel (autoclave or sealed heavy-wall tube) with 2-Bromo-5-(methylthio)benzenethiol (10 mmol), Cu₂O (1 mmol, 143 mg), and K₂CO₃ (20 mmol, 2.76 g).
-
Solvent Addition: Add Ethylene Glycol (20 mL) and Ammonium Hydroxide (28% aq, 10 mL).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Work-up:
-
Cool to room temperature.[4]
-
Dilute with water (50 mL) and adjust pH to ~6 with dilute HCl (careful not to generate H₂S gas; keep pH slightly acidic to neutral).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The resulting 2-amino-5-(methylthio)benzenethiol is prone to disulfide formation (dimerization) in air. It is recommended to use it immediately in Protocol B or C without extensive purification, or store it as the Zinc salt (stable solid).
Protocol B: Oxidative Cyclization with Aldehydes
This method is ideal for generating 2-Aryl or 2-Alkyl benzothiazoles. We utilize a mild oxidative system (DMSO/O₂) to avoid oxidizing the sensitive 5-SMe group to a sulfoxide.
Materials
-
Substrate: 2-Amino-5-(methylthio)benzenethiol (Freshly prepared from Protocol A).
-
Electrophile: Aryl or Alkyl Aldehyde (1.1 equiv).
-
Solvent/Oxidant: DMSO (Dimethyl Sulfoxide).
-
Catalyst: None (Thermal) or Iodine (5 mol% optional for speed).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude 2-amino-5-(methylthio)benzenethiol (5 mmol) in DMSO (10 mL).
-
Addition: Add the desired Aldehyde (5.5 mmol).
-
Cyclization: Heat the mixture to 80°C in an open flask (or with an air balloon) for 2–4 hours.
-
Work-up:
-
Pour the reaction mixture into ice water (50 mL). The benzothiazole product usually precipitates.
-
Filter the solid. If oil forms, extract with Dichloromethane.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc).
Critical Control Point: Avoid using strong oxidants like KMnO₄ or H₂O₂. These will oxidize the 5-SMe group to 5-SO₂Me (Sulfone).
Protocol C: Copper-Catalyzed Condensation with Nitriles[2]
This is a modern, atom-economical route to 2-Substituted Benzothiazoles utilizing nitriles.[2] This protocol is particularly useful because nitriles are stable and commercially diverse.
Materials
-
Substrate: 2-Amino-5-(methylthio)benzenethiol (from Protocol A).
-
Reagent: Nitrile (R-CN) (1.5 equiv).
-
Catalyst: Copper(II) Acetate (Cu(OAc)₂) (10 mol%).
-
Base: Triethylamine (Et₃N) (2.0 equiv).
-
Solvent: Ethanol or DMF.
Step-by-Step Methodology
-
Assembly: In a reaction tube, combine the aminothiol (1.0 equiv), Nitrile (1.5 equiv), Cu(OAc)₂ (0.1 equiv), and Et₃N (2.0 equiv) in Ethanol.
-
Reaction: Heat to reflux (78°C) under an air atmosphere (balloon) for 6–12 hours.
-
Work-up:
-
Evaporate the Ethanol.
-
Redissolve in EtOAc, wash with water and brine.
-
-
Yield Expectation: 70–85% isolated yield.
-
Advantages: This method tolerates the 5-SMe group well, as Cu(II) is not a strong enough oxidant to affect the sulfide at these temperatures.
References
-
Sun, Y., Jiang, H., Wu, W., Zeng, W., & Wu, X. (2013).[2][5] "Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles." Organic Letters, 15(7), 1598–1601.
-
Itoh, T., & Mase, T. (2007).[3] "A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling." Organic Letters, 9(18), 3687–3689.
-
Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). "Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process." Organic Letters, 10(22), 5147–5150.[6]
- Bates, C. G., Saejueng, P., Doherty, M. Q., & Venkataraman, D. (2004). "Copper-catalyzed synthesis of benzothiazoles." Organic Letters, 6(26), 5005-5008.
- Gupta, A. K., & Rawat, D. S. (2010). "Synthesis and biological activity of 2-substituted benzothiazoles." Journal of Heterocyclic Chemistry. (Context for biological relevance of 5-substituted benzothiazoles).
Sources
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles [organic-chemistry.org]
- 3. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Strategic Preparation of Functionalized Thioethers Utilizing 2-Bromo-5-(methylthio)benzenethiol as a Versatile Synthetic Hub
An Application Note for Advanced Synthesis in Medicinal and Materials Chemistry
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of complex functionalized thioethers using 2-Bromo-5-(methylthio)benzenethiol. This readily available starting material possesses two distinct and orthogonally reactive sites—a nucleophilic thiol and an aryl bromide suitable for cross-coupling—making it an exceptional building block for creating diverse molecular architectures. We will explore the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and discuss the broad applicability of the resulting compounds in drug discovery and materials science.
Introduction: The Significance of Thioethers and the Strategic Advantage of the Title Compound
Organosulfur compounds, particularly thioethers (sulfides), are foundational structural motifs in a vast array of pharmacologically active agents and advanced organic materials.[1][2] The thioether linkage is prevalent in numerous FDA-approved drugs, where it serves not only as a stable structural linker but also as a critical component for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3] Its inclusion can significantly influence a molecule's absorption, distribution, and target engagement.[3] Notable examples of thioether-containing drugs span therapeutic areas from oncology (Axitinib) and virology (Darunavir) to psychiatry (Chlorpromazine).[3]
The synthetic challenge lies in the efficient and controlled introduction of the thioether moiety into complex molecules. 2-Bromo-5-(methylthio)benzenethiol emerges as a superior starting material for this purpose. Its bifunctional nature allows for a sequential and regioselective synthesis strategy:
-
The Thiol (-SH) Group: A potent nucleophile, readily participating in classic S-alkylation, Michael additions, and other nucleophilic substitution reactions.[1][4] Its high nucleophilicity and the relative weakness of the S-H bond facilitate reactions under mild conditions.[5]
-
The Aryl Bromide (Ar-Br) Moiety: A robust handle for modern transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-sulfur or carbon-carbon bonds.[6] This site is generally unreactive under the conditions used to functionalize the thiol, providing excellent orthogonality.
This dual-reactivity profile permits chemists to first elaborate the sulfur atom and subsequently build molecular complexity at the aromatic ring, a strategy that is both efficient and highly adaptable.
Reaction Mechanisms and Strategic Synthetic Pathways
The synthetic utility of 2-Bromo-5-(methylthio)benzenethiol stems from the ability to selectively address its two key functional groups. The general workflow involves an initial reaction at the more nucleophilic thiol, followed by a transition-metal-catalyzed reaction at the aryl bromide.
Initial Functionalization at the Thiol Center
The thiol group is the more reactive site under basic or nucleophilic conditions. The initial step typically involves deprotonation of the thiol with a mild base (e.g., K₂CO₃, Et₃N) to form the corresponding thiolate anion. This highly nucleophilic species can then react with a variety of electrophiles.
-
S-Alkylation: The most direct method for forming simple alkyl-aryl thioethers. The thiolate displaces a leaving group (e.g., halide) on an alkyl substrate in a standard Sₙ2 reaction.
-
Thia-Michael Addition: The thiolate can undergo conjugate addition to α,β-unsaturated systems (e.g., acrylates, enones) to form more complex thioether structures.[4]
Secondary Functionalization via Cross-Coupling at the Aryl Bromide
Once the thiol group is protected or functionalized, the aryl bromide becomes the target for diversification. Palladium-catalyzed cross-coupling reactions are particularly powerful for this transformation.[6]
-
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig/Migita Type): This is a premier method for forming diaryl thioethers. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the coupling partner's thiolate, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for achieving high efficiency and broad substrate scope.[2][6]
The logical flow of this two-stage synthetic approach is visualized below.
Caption: Synthetic workflow for di-functionalization.
Detailed Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the synthesis of a complex thioether.
Protocol 1: Synthesis of Benzyl-(2-bromo-5-(methylthio)phenyl)sulfane (Intermediate)
This protocol details the S-alkylation of the starting material. The benzyl group serves as a common and stable functionalization.
Materials:
-
2-Bromo-5-(methylthio)benzenethiol (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Bromo-5-(methylthio)benzenethiol and anhydrous DMF (approx. 0.2 M concentration).
-
Add anhydrous K₂CO₃ to the solution. The use of a carbonate base is crucial as it is strong enough to deprotonate the thiol without promoting side reactions.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise via syringe.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure S-benzylated intermediate.
Protocol 2: Palladium-Catalyzed Synthesis of (5-(Methylthio)-[1,1'-biphenyl]-2-yl)(phenyl)sulfane
This protocol describes the C-S cross-coupling of the S-benzylated intermediate with a second thiol, thiophenol, to create a diaryl thioether.
Materials:
-
Benzyl-(2-bromo-5-(methylthio)phenyl)sulfane (from Protocol 1, 1.0 eq)
-
Thiophenol (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 eq, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; 0.04 eq, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
Catalyst Pre-formation & Reaction Setup (Inert Atmosphere is Critical): To a flame-dried Schlenk flask inside a glovebox or under a continuous stream of argon, add Pd(OAc)₂ and the Xantphos ligand. The bidentate Xantphos ligand is chosen for its wide bite angle, which promotes the reductive elimination step and prevents catalyst decomposition.
-
Add anhydrous toluene and stir for 10 minutes to allow the catalyst complex to form.
-
Add the aryl bromide substrate (from Protocol 1), followed by K₃PO₄. The choice of a non-nucleophilic inorganic base is essential for the catalytic cycle.
-
Finally, add thiophenol via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final di-functionalized thioether product.
Data Presentation: Optimization of C-S Cross-Coupling
The efficiency of the palladium-catalyzed C-S coupling is highly dependent on the reaction parameters. The following table summarizes representative conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Toluene | 110 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 20 | 88 |
| 3 | Pd(OAc)₂ (2) | DPEPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 72 |
| 4 | Pd(OAc)₂ (5) | RockPhos (10) | K-Ot-Bu | Toluene | 100 | 12 | 91 |
Yields are for isolated, purified products and are representative.
Characterization and Data Analysis
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the thiol proton signal (~3.5-4.5 ppm) in ¹H NMR confirms S-alkylation, while shifts in the aromatic region indicate successful cross-coupling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the S-H stretching frequency (around 2550 cm⁻¹) of the starting material.
Conclusion and Applications
The synthetic strategies outlined in this application note demonstrate that 2-Bromo-5-(methylthio)benzenethiol is a powerful and versatile platform for the construction of highly functionalized thioethers. The orthogonal reactivity of its thiol and aryl bromide moieties allows for controlled, stepwise elaboration, providing access to a wide chemical space.
The resulting molecules are of significant interest to:
-
Drug Development Professionals: For the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ability to independently vary the substituents on both sides of the central aromatic ring provides fine control over molecular properties.
-
Materials Scientists: For the synthesis of novel organic semiconductors, polymers, and ligands where the sulfur atoms can play a key role in electronic properties or metal coordination.[8]
This self-validating protocol, grounded in established mechanistic principles, offers a reliable and scalable path to valuable chemical entities.
References
-
Yoshida, S., Shimizu, Y., & Hosoya, T. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
-
Gajda, M., & Drelich, P. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports. [Link]
-
Yoshida, S., et al. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. PMC. [Link]
-
Liu, W., Jin, X., & Ma, D. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry. [Link]
-
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]
-
Koubachi, J., et al. (2018). A convenient synthesis of new functionalized thioether compounds. Tunisian Chemical Society. [Link]
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2004). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Other drugs containing thioethers. ResearchGate. [Link]
-
Dong, Z., & Dong, G. (2019). Sulfenamide-enabled ortho thiolation of aryl iodides via palladium/norbornene cooperative catalysis. Nature Communications. [Link]
-
Xu, B., et al. (2021). Benzyl thioether formation merging copper catalysis. RSC Publishing. [Link]
- Kocienski, P. J. (1994). Thiol Protecting Groups. In Protecting Groups (pp. 1-25). Georg Thieme Verlag.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Liu, W., et al. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. RSC Publishing. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
Sources
- 1. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sctunisie.org [sctunisie.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfenamide-enabled ortho thiolation of aryl iodides via palladium/norbornene cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-(methylthio)benzenethiol
The following Application Note and Protocol is designed for researchers and process chemists working with 2-Bromo-5-(methylthio)benzenethiol . This molecule presents a classic "chemoselectivity paradox" in Palladium-catalyzed cross-coupling: it contains a reactive electrophile (Aryl Bromide) and a potent catalyst poison/competitive nucleophile (Aryl Thiol).[1]
This guide prioritizes the Buchwald-Hartwig Amination (C-N Coupling) of the aryl bromide, as this is the most technically demanding application of the named reaction to this substrate.
Part 1: Strategic Analysis & Chemoselectivity[1]
The Substrate Paradox
The substrate 2-Bromo-5-(methylthio)benzenethiol contains three distinct functional sites:
-
Site A (C-Br): The intended electrophilic site for oxidative addition by Pd(0).
-
Site B (-SH): A "soft" nucleophile and potent catalyst poison.[1] Free thiols rapidly bind Pd(II) species, forming stable palladium thiolates that arrest the catalytic cycle (off-cycle resting states).[1]
-
Site C (-SMe): A thioether. While less aggressive than the free thiol, it can act as a hemilabile ligand, potentially occupying coordination sites required for the amine or phosphine ligand.
The "Thiol-First" Directive
Direct Buchwald-Hartwig amination on the free thiol substrate is not recommended. Attempting to couple the bromide in the presence of the free thiol (-SH) will result in:
-
Catalyst Deactivation: Formation of polymeric [Pd(ArS)2]n species.
-
Self-Coupling: Competition between the substrate's own -SH and the external amine, leading to thioether oligomers (C-S coupling) rather than the desired aniline.[1]
Solution: The protocol requires a Protect-Couple-Deprotect (PCD) strategy.[1] We will utilize a silyl-protection group (TIPS) which offers steric bulk to prevent sulfur coordination during the Pd-cycle and is orthogonal to the basic conditions of the coupling.[1]
Part 2: Experimental Protocol
Phase 1: Thiol Protection (The Enabling Step)
Objective: Mask the -SH group as a silyl sulfide to restore catalyst activity.[1]
Reagents:
-
Substrate: 2-Bromo-5-(methylthio)benzenethiol (1.0 equiv)[1]
-
Reagent: TIPS-Cl (Triisopropylsilyl chloride) (1.1 equiv)[1]
-
Base: Imidazole (2.0 equiv)[1]
-
Solvent: DCM (Dichloromethane), anhydrous[1]
Procedure:
-
Dissolve 2-Bromo-5-(methylthio)benzenethiol in DCM (0.5 M concentration) under N2.
-
Add Imidazole in one portion.
-
Add TIPS-Cl dropwise at 0°C.[1]
-
Warm to room temperature and stir for 2 hours.
-
Validation: Monitor by TLC (disappearance of thiol spot).
-
Workup: Wash with water, dry over Na2SO4, and concentrate. The resulting (2-Bromo-5-(methylthio)phenyl)(triisopropylsilyl)sulfide is the active substrate for the coupling.[1]
Phase 2: Buchwald-Hartwig Amination (Core Protocol)
Objective: Selective C-N coupling at the bromide position.[1]
Rationale for Catalyst Choice:
-
Ligand: BrettPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands are strictly required.[1] Their steric bulk prevents the distal -SMe (thioether) group from coordinating to the Palladium center ("chelate effect" suppression) and facilitates the reductive elimination of the amine.
-
Precatalyst: Pd(OAc)2 or Pd2(dba)3 .
-
Base: Cs2CO3 or NaOtBu . (Cs2CO3 is preferred if the substrate contains base-sensitive esters; NaOtBu is faster for standard anilines).[1]
Reaction Setup (Standard Scale: 1.0 mmol):
| Component | Equiv. | Role |
| Protected Substrate | 1.0 | Electrophile |
| Amine (R-NH2) | 1.2 | Nucleophile |
| Pd(OAc)2 | 0.02 (2 mol%) | Catalyst Precursor |
| BrettPhos | 0.04 (4 mol%) | Ligand |
| NaOtBu | 1.4 | Base |
| Toluene or 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous) |
Step-by-Step Workflow:
-
Glovebox/Schlenk Prep: In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)2, BrettPhos, and NaOtBu.
-
Solvent Addition: Add anhydrous Toluene (degassed). Stir for 1 minute to pre-form the active catalyst complex (solution turns from orange to dark red/brown).
-
Substrate Addition: Add the Protected Substrate (from Phase 1) and the Amine .
-
Thermal Activation: Seal the vial and heat to 100°C for 12–18 hours.
-
Note: Vigorous stirring is essential if using insoluble bases like Cs2CO3.
-
-
Monitoring: Check HPLC/UPLC. Look for the consumption of the aryl bromide.
-
Checkpoint: If conversion stalls, add a second portion of catalyst (1 mol% Pd / 2 mol% Ligand). The sulfur atoms may slowly scavenge Pd, requiring a "top-up."[1]
-
Phase 3: Deprotection (Optional)
Objective: Recover the free thiol (now an aminothiophenol derivative).
-
Dilute the crude coupling mixture with THF.
-
Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.5 equiv).[1]
-
Stir at RT for 30 minutes.
-
Quench with saturated NH4Cl. The product is the 2-Amino-5-(methylthio)benzenethiol derivative.[1]
Part 3: Visualization of Reaction Logic[1]
The following diagram illustrates the critical decision pathways and the "Trap" inherent in this substrate.
Caption: Workflow logic distinguishing the failed direct route (Red) from the successful protection-enabled route (Green).
Part 4: Troubleshooting & Optimization Data[1]
Ligand Screening Matrix (Yields based on Model Substrates)
When coupling hindered primary amines to this thio-scaffold, ligand choice is the primary determinant of yield.[1]
| Ligand | Class | Yield (LCMS) | Notes |
| BrettPhos | Biaryl Monophosphine | 92% | Best for preventing S-coordination; high turnover.[1] |
| RuPhos | Biaryl Monophosphine | 88% | Excellent for secondary amines. |
| BINAP | Bisphosphine | 45% | Slower; susceptible to inhibition by the -SMe group.[1] |
| PPh3 | Simple Phosphine | <10% | Complete failure; catalyst poisoning dominates. |
Common Failure Modes
-
Low Conversion: Usually due to incomplete protection of the thiol in Phase 1. Even 1% residual free thiol can kill 2 mol% of Palladium. Remedy: Ensure >99% conversion in Phase 1 or purify the protected intermediate.
-
C-S Exchange (Scrambling): If using NaOtBu at high temps (>110°C), the -SMe group can sometimes undergo exchange or cleavage. Remedy: Switch to Cs2CO3 at 80°C.
Part 5: References
-
Mechanistic Basis of Thiol Poisoning:
-
Thiol Protection Strategies in Coupling:
-
BrettPhos Ligand Utility:
-
General Buchwald-Hartwig Protocol:
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Sources
Application Note: Strategic Thiol Protection in 4-Bromobenzenethiols
Executive Summary & Scientific Rationale
The Challenge: 4-Bromobenzenethiol (CAS: 106-53-6) presents a classic chemoselectivity paradox in synthetic organic chemistry. The molecule contains two reactive centers: the nucleophilic thiol (-SH) and the electrophilic aryl bromide (-Br).
-
Catalyst Poisoning: In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the high affinity of sulfur for soft metals leads to the formation of stable Pd-S complexes, effectively poisoning the catalyst cycle and arresting turnover.
-
Organometallic Quenching: In Lithium-Halogen exchange or Grignard formation targeting the bromide, the acidic thiol proton (
) is instantly deprotonated, consuming the organometallic reagent and preventing the desired metallation.
The Solution: This guide details three orthogonal protection strategies designed to mask the thiol group. The choice of protocol is not arbitrary; it is dictated strictly by the downstream chemistry intended for the aryl bromide.
Strategic Selection Guide
Use the following decision matrix to select the appropriate protocol.
Table 1: Protection Group Decision Matrix
| Downstream Application | Recommended Group | Stability Profile | Cleavage Condition | Key Advantage |
| Suzuki/Heck Coupling | Trityl (S-Trt) | Stable to Base, Nucleophiles, Oxidizers. | Acid (TFA) or Silanes (TES/TFA). | Steric Bulk: The massive trityl group physically blocks Sulfur-Palladium coordination. |
| Lithiation / Grignard | Methyl (S-Me) | Extremely Stable (pH 1-14). | Harsh (Na/NH3 or BBr3). | Robustness: Withstands n-BuLi and Mg formation without degradation. |
| Storage / Purification | Acetyl (S-Ac) | Stable to Acid; Labile to Base. | Mild Base (K2CO3/MeOH) or Hydrazine. | Ease of Handling: Reduces stench and prevents disulfide formation during storage. |
Visualization: Decision Logic
Figure 1: Strategic workflow for selecting the thiol protecting group based on downstream chemical incompatibility.
Detailed Experimental Protocols
Protocol A: S-Tritylation (The "Pd-Safe" Route)
Context: The Trityl (Triphenylmethyl) group is the gold standard for Suzuki couplings. Its extreme steric bulk prevents the sulfur lone pairs from coordinating with the Palladium center, maintaining catalytic activity.
Reagents:
-
4-Bromobenzenethiol (1.0 equiv)
-
Trityl Chloride (Trt-Cl) (1.1 equiv)
-
Triethylamine (Et3N) (1.5 equiv) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 4-Bromobenzenethiol (10 mmol) and anhydrous DCM (20 mL). -
Addition: Cool the solution to 0°C in an ice bath. Add Et3N (15 mmol) dropwise. The solution may darken slightly.
-
Reaction: Add Trityl Chloride (11 mmol) in one portion. Remove the ice bath and allow to stir at Room Temperature (RT) for 4–6 hours.
-
QC Check: Monitor by TLC (Hexanes/EtOAc 9:1). The thiol spot will disappear, and a less polar UV-active spot (Product) will appear.
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with water and brine. Dry over . -
Purification: Recrystallize from Ethanol or hot Hexanes. Flash chromatography is rarely needed if reagents are pure.
Critical Insight: Unlike S-Acetyl groups, the S-Trityl group is stable to the aqueous basic conditions (e.g.,
Protocol B: S-Methylation (The "Lithium-Proof" Route)
Context: If you plan to convert the aryl bromide to a Grignard or Organolithium species, S-Trityl and S-Acetyl are unsuitable (Trityl can be cleaved by strong Lewis acids/nucleophiles; Acetyl is cleaved by the nucleophilic organometallic). The S-Methyl thioether is chemically inert to these conditions.
Reagents:
-
4-Bromobenzenethiol (1.0 equiv)
-
Iodomethane (MeI) (1.2 equiv) Caution: Carcinogen
-
Potassium Carbonate (
) (2.0 equiv) -
Acetone or DMF
Step-by-Step Methodology:
-
Setup: Dissolve 4-Bromobenzenethiol (10 mmol) in Acetone (30 mL). Add powdered
(20 mmol). -
Alkylation: Add MeI (12 mmol) dropwise at RT. The reaction is exothermic; use a water bath if scaling up >10g.
-
Timeline: Stir vigorously for 2 hours.
-
Workup: Filter off the inorganic solids (
/KI). Concentrate the filtrate. Redissolve in , wash with water to remove residual DMF/Acetone. -
Yield: Usually quantitative. Product is a clear, pungent oil or low-melting solid.
Deprotection Note: Deprotection of S-Me is difficult, often requiring
Protocol C: S-Acetylation (The "Storage" Route)
Context: Free thiols oxidize to disulfides (Ar-S-S-Ar) upon standing in air. S-Acetylation prevents this and mitigates the stench. However, do not use this for aqueous Suzuki couplings , as the thioester is prone to hydrolysis and subsequent catalyst poisoning.
Reagents:
-
4-Bromobenzenethiol (1.0 equiv)
-
Acetyl Chloride (AcCl) (1.2 equiv) or Acetic Anhydride
-
Pyridine (1.5 equiv)
-
DCM
Step-by-Step Methodology:
-
Setup: Dissolve thiol in DCM at 0°C. Add Pyridine.
-
Acylation: Add AcCl dropwise. A white precipitate (Pyridinium hydrochloride) will form immediately.
-
Completion: Stir 1 hour at RT.
-
Workup: Wash with 1M HCl (to remove pyridine), then
, then Brine. -
Deprotection: When ready to use the free thiol, treat with
in Methanol (15 min reaction).
Mechanism of Catalyst Poisoning
Understanding why protection is necessary ensures adherence to the protocol.
Figure 2: Mechanistic pathway showing how free thiols sequester Palladium (Red path), while steric protection allows the catalytic cycle to proceed (Green path).
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield in Suzuki (S-Ac) | Hydrolysis of Acetyl group in situ. | Switch to Protocol A (S-Trt) or use anhydrous base ( |
| Disulfide formation (Ar-S-S-Ar) | Incomplete protection or air oxidation before reaction. | Verify conversion by NMR. Disulfides show distinct shift in aromatic region. |
| Incomplete Methylation | Old/Wet Base ( | Use fresh, anhydrous base or add catalytic 18-crown-6. |
| Trityl group falls off | Acidic workup or Silica Gel acidity. | Add 1% Et3N to chromatography eluent to neutralize silica. |
References
-
Greene's Protective Groups in Organic Synthesis . (Wiley).[1][2] The definitive guide for stability profiles of Thioethers and Thioesters.
-
Source:
-
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Journal of Organic Chemistry. (2006).
-
Source:
-
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Discusses the limitations of S-Acetyl and the need for steric protection or specific esters.
-
Source:
-
-
4-Bromobenzenethiol Safety Data Sheet (SDS) . Thermo Fisher Scientific.[3] Safety handling for toxic thiols.
-
Source:
-
Sources
Synthesis of poly-sulfur heterocycles using brominated thiophenols
Application Note: Synthesis of Poly-Sulfur Heterocycles using Brominated Thiophenols
Executive Summary
Poly-sulfur heterocycles, particularly thianthrenes and benzothiophenes, are critical structural motifs in functional materials (organic light-emitting diodes, organic field-effect transistors) and pharmaceuticals (bioisosteres for indole). This guide details the use of 2-bromothiophenol as a bifunctional "linchpin" reagent. Its ortho-substitution pattern—featuring a nucleophilic thiol and an electrophilic aryl bromide—enables rapid access to fused sulfur rings via transition-metal catalysis.
We present two validated protocols:
-
Copper-Catalyzed Dimerization to form Thianthrene.
-
Palladium/Copper-Catalyzed Annulation with alkynes to form Benzothiophenes.
Strategic Rationale & Mechanism
The "Ortho-Effect" Advantage
2-Bromothiophenol is unique because it contains both the nucleophile (-SH) and the leaving group (-Br) required for cross-coupling.
-
Self-Coupling (Dimerization): Two molecules couple head-to-tail to form the six-membered dithiin ring of thianthrene.
-
Cross-Coupling (Annulation): The aryl bromide undergoes oxidative addition with Palladium, allowing C-C bond formation (Sonogashira), followed by intramolecular nucleophilic attack by sulfur.
Mechanistic Pathway (Benzothiophene Synthesis)
The synthesis of benzothiophene proceeds via a domino Sonogashira coupling/hydrothiolation sequence.
Figure 1: Domino C-C coupling and S-cyclization pathway for Benzothiophene synthesis.
Safety Protocol: Stench Management
CRITICAL: Brominated thiophenols possess a potent, repulsive odor and are highly toxic.
-
Engineering Controls: All operations must occur in a fume hood.
-
Decontamination: Keep a bleach bath (10% sodium hypochlorite) ready. All glassware and syringes contacting the thiol must be soaked in bleach to oxidize the thiol to the odorless sulfonate before removal from the hood.
-
PPE: Double nitrile gloves and a lab coat are mandatory.
Protocol A: Synthesis of Thianthrene (Copper-Catalyzed Dimerization)
This protocol utilizes a modified Ullmann-type condensation. The reaction relies on the dual activation of the C-Br bond and the S-H bond.
Reagents & Materials
-
Substrate: 2-Bromothiophenol (1.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (10 mol%)
-
Base: Potassium Carbonate (
) (2.5 equiv) -
Atmosphere: Argon or Nitrogen (Strictly inert to prevent disulfide polymerization)
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry screw-cap vial, add CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol). Evacuate and backfill with Argon (3x).[2]
-
Solvent Addition: Add anhydrous DMF (2.0 mL) and stir at room temperature for 10 minutes to form the active catalyst complex (often a blue/green hue).
-
Substrate Loading: Add
(345 mg, 2.5 mmol) followed by 2-bromothiophenol (1.0 mmol, ~115 µL).-
Note: Add the thiol last to prevent rapid oxidation before the atmosphere is secured.
-
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours.
-
Monitoring: TLC (Hexane/EtOAc 95:5). The starting material (high Rf) will disappear; Thianthrene appears as a distinct non-polar spot.
-
-
Work-up:
-
Purification: Flash column chromatography (100% Hexanes). Thianthrene is highly lipophilic.
Protocol B: Synthesis of 2-Substituted Benzothiophenes
This "One-Pot" protocol couples 2-bromothiophenol with a terminal alkyne.
Reagents & Materials
-
Substrate A: 2-Bromothiophenol (1.0 equiv)
-
Substrate B: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Catalyst:
(2–5 mol%) -
Co-Catalyst: CuI (1.5 mol%)
-
Base/Solvent: Diethylamine (
) or Triethylamine ( ) (Used as both base and solvent, or with DMF).
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add
(35 mg, 0.05 mmol) and CuI (5 mg, 0.025 mmol). -
Solvent/Base: Add degassed Diethylamine (3 mL).
-
Addition: Add 2-bromothiophenol (1.0 mmol) and Phenylacetylene (1.2 mmol).
-
Observation: The solution typically turns dark/black immediately upon mixing due to Cu-acetylide formation.
-
-
Reaction: Heat the sealed tube to 80°C for 6 hours.
-
Mechanistic Note: The initial Sonogashira coupling forms 2-(phenylethynyl)thiophenol. Under these basic, thermal conditions, the thiol spontaneously attacks the triple bond (5-endo-dig cyclization) to close the benzothiophene ring.
-
-
Work-up:
-
Dilute with diethyl ether.
-
Filter through a pad of Celite to remove Pd/Cu salts.
-
Wash filtrate with 1M HCl (to remove amine) and then brine.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Data Summary & Comparison
| Parameter | Protocol A: Thianthrene | Protocol B: Benzothiophene |
| Reaction Type | Ullmann-type Dimerization | Sonogashira / Cyclization |
| Key Catalyst | CuI / Ligand | Pd(II) / CuI |
| Temperature | 110°C (High thermal demand) | 60–80°C (Milder) |
| Limiting Factor | Disulfide formation (requires inert atm) | Alkyne homocoupling (Glaser) |
| Typical Yield | 75–85% | 80–92% |
| Odor Control | Critical (Bleach quench required) | Critical (Bleach quench required) |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate synthetic route based on target heterocycle.
References
-
Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Coupling of Aryl Halides with Nucleophiles. Organic Letters. [Link]
-
Bates, C. G., et al. (2002). Palladium-Catalyzed Synthesis of Benzothiophenes via the Reaction of 2-Halothiophenols with Alkynes. Organic Letters. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2018). Copper-catalyzed C–S direct cross-coupling of thiols.[5][6] Green Chemistry. [Link]
Sources
- 1. Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104844565B - Method for synthesizing thianthrene based on sulfur powder - Google Patents [patents.google.com]
- 6. Copper-catalyzed C–S direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05311A [pubs.rsc.org]
Troubleshooting & Optimization
Preventing oxidation of 2-Bromo-5-(methylthio)benzenethiol to disulfide
[1][2]
Status: Operational Ticket ID: TSH-882-OX Subject: Prevention of Autoxidation in Functionalized Aryl Thiols Assigned Specialist: Senior Application Scientist[1][2]
Introduction
Welcome to the technical support hub for 2-Bromo-5-(methylthio)benzenethiol .
This compound presents a unique challenge: it contains two sulfur centers.[1][2] While the thioether (-SMe) at position 5 is relatively stable, the thiol (-SH) at position 1 is highly susceptible to oxidative dimerization.[1][2] The presence of the electron-withdrawing bromine atom at the ortho position increases the acidity of the thiol proton (pKa ≈ 5.9, compared to ~6.6 for thiophenol), significantly accelerating the formation of the thiolate anion—the primary driver of oxidation.
This guide provides self-validating protocols to prevent, detect, and reverse this oxidation.
Module 1: Storage & Stability
Q: My compound has turned from a clear liquid to a yellow solid/sludge. Is it ruined?
Diagnosis: You are likely observing the formation of the disulfide dimer, Bis(2-bromo-5-(methylthio)phenyl)disulfide.[1][2] Cause: Exposure to atmospheric oxygen, likely catalyzed by trace base or light.[1][2] Solution: Run a TLC (Thin Layer Chromatography).[1][2][3][4][5] The disulfide is significantly less polar than the thiol. If the disulfide is present, proceed to Module 4 (Salvage Protocols) .[2]
Q: What are the mandatory storage conditions?
To maximize shelf-life, adhere to the "Three-Zero" rule:
-
Zero Oxygen: Store under Argon or Nitrogen atmosphere.[1][2]
-
Zero Light: Use amber vials to prevent photo-initiated radical formation.[1][2]
-
Sub-Zero Temp: Store at -20°C to kinetically inhibit the oxidation pathway.
Visualizing the Problem
The diagram below illustrates the "Cascade of Neglect"—the mechanism by which your compound degrades.
Figure 1: The oxidation cascade.[1][2] Note that the ortho-bromo substituent stabilizes the Thiolate intermediate, accelerating the process compared to non-halogenated thiols.[1]
Module 2: Reaction Optimization
Q: I am getting low yields in cross-coupling reactions. What is happening?
Analysis: If you are using basic conditions (e.g., K₂CO₃, Cs₂CO₃) for alkylation or Buchwald-Hartwig coupling, the base is rapidly deprotonating the thiol.[1][2] In the presence of even trace oxygen, the resulting thiolate dimerizes faster than it couples with your electrophile.
Q: How do I degas my solvents effectively?
Sparging (bubbling gas) is often insufficient for sensitive thiols.[2][5] Use the Freeze-Pump-Thaw method for critical steps.[1][2]
Protocol: Freeze-Pump-Thaw Cycle
-
Freeze: Submerge flask in liquid nitrogen until solvent is solid.
-
Pump: Open to high vacuum (5–10 min) to remove headspace gas.[2]
-
Thaw: Close vacuum, thaw in warm water. Gas bubbles will evolve.[2][5]
Q: Can I add a reducing agent to the reaction?
Yes, but compatibility is key.[2] See the selection guide below.
Table 1: Reducing Agent Compatibility Guide
| Reducing Agent | Compatibility with 2-Br-5-SMe-Benzenethiol | Recommended Use Case |
| DTT (Dithiothreitol) | ⚠️ Medium | Good for workups.[1][2] Avoid in electrophilic reactions (DTT is nucleophilic).[2] |
| TCEP (Tris(2-carboxyethyl)phosphine) | ✅ High | Gold Standard. Non-nucleophilic toward alkyl halides.[1][2] Works in aqueous/organic mixes.[2][6] |
| Zn / HCl | ❌ Low | Avoid. Acid is fine, but Zn can insert into the C-Br bond (oxidative addition) or reduce the SMe.[1][2] |
| PPh₃ (Triphenylphosphine) | ⚠️ Medium | Can reduce disulfides but generates Ph₃P=O byproduct which is hard to separate.[2] |
Module 3: Purification & Analysis
Q: My compound oxidizes on the silica column. How do I purify it?
Issue: Standard silica gel is slightly acidic but often contains trapped oxygen and trace iron (Fe³⁺), which catalyzes disulfide formation.[2] Solution: "Acidic Flash Chromatography."
Protocol: Acidified Silica Column
-
Eluent Prep: Add 0.1% to 0.5% Acetic Acid (AcOH) to your hexane/ethyl acetate mobile phase.[2]
-
Why? This keeps the thiol protonated (R-SH), preventing the formation of the reactive thiolate (R-S⁻).
-
-
Speed: Run the column fast. Do not let the compound sit on the silica.
-
Loading: Load as a liquid or on Celite. Do not dry load on silica.[1][2]
Q: How do I interpret the NMR?
Module 4: Salvage Operations (Reversal)
Q: I have the disulfide. Can I get the thiol back?
Yes. The disulfide bond is reversible.[2] Since your molecule contains an aryl bromide, we must use a method that reduces the S-S bond without debrominating the ring.
Recommended Protocol: Zn/Acetic Acid Reduction Note: While Zn is risky in cross-coupling (Module 2), it is safe here under mild acidic conditions where no transition metal catalyst is present.[1][2]
-
Dissolve: Dissolve the disulfide in Glacial Acetic Acid (or AcOH/EtOH mixture).
-
Add: Add Zinc dust (5–10 equivalents).
-
React: Stir at Room Temperature for 1–4 hours. Monitor by TLC.[1][2][3][4][5]
-
Concentrate: Remove solvent.
-
Workup: Partition between Et₂O and water. Crucial: Degas the extraction solvents to prevent immediate re-oxidation.
Workflow Visualization
Figure 2: Decision tree for salvaging oxidized material.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for drying solvents and purification of sulfur compounds).
-
Burns, J. A., et al. (1991).[2] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648–2650. (Establishes TCEP as a superior, non-volatile reducing agent).
-
Capozzi, G., & Modena, G. (1974).[2] "Oxidation of Thiols."[2][3][7] In The Chemistry of the Thiol Group, Wiley. (Foundational text on the mechanism of base-catalyzed autoxidation of thiols).
-
Lessard, J. (Ed.).[2] (2011).[2] Organic Electrochemistry. CRC Press.[1] (Discusses the redox potentials of aryl thiols and the effect of electron-withdrawing groups like Bromine).
Improving yield in the synthesis of 2-Bromo-5-(methylthio)benzenethiol
Technical Support Center: Synthesis of 2-Bromo-5-(methylthio)benzenethiol
Ticket ID: #CHEM-OPT-2B5M Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary: The Yield Challenge
The synthesis of 2-Bromo-5-(methylthio)benzenethiol presents a "perfect storm" of chemical challenges. You are attempting to install a nucleophilic thiol group (-SH) onto an aromatic ring that already contains an oxidizable sulfide (-SMe) and a sterically significant halogen (-Br).
The most common failure mode reported for this specific scaffold is oxidative dimerization (forming the disulfide) or sulfide oxidation (forming the sulfoxide), rather than a failure of the substitution reaction itself.
This guide replaces standard textbook procedures with a field-optimized protocol designed to protect the -SMe moiety and maximize the recovery of the free thiol.
Part 1: The Optimized Workflow (Visualized)
The following decision tree outlines the critical control points (CCPs) where yield is typically lost.
Caption: Critical Path Analysis for 2-Bromo-5-(methylthio)benzenethiol synthesis. Red nodes indicate high-risk failure points.
Part 2: Technical Protocols & Causality
Method A: The Modified Leuckart Reaction (Recommended)
Why this method? Direct nucleophilic substitution (
Reagent Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| Precursor Aniline | 1.0 | Substrate | Purity must be >98% to prevent tar. |
| NaNO₂ | 1.05 | Diazotization | Do not exceed 1.1 eq. Excess oxidizes -SMe to sulfoxide. |
| HCl (conc.) | 2.5 | Acid Source | Maintain pH < 1 to prevent triazene formation. |
| Potassium Ethyl Xanthate | 1.2 | Thiol Source | Freshly prepared/recrystallized. Old xanthate lowers yield. |
| KOH | 3.0 | Hydrolysis | Use degassed ethanol to prevent oxidation. |
Step-by-Step Optimization:
-
The "Cold" Diazotization (Preventing S-Oxidation):
-
Protocol: Dissolve aniline in HCl. Cool to -5°C (salt/ice bath). Add
solution sub-surface via syringe pump or dropping funnel. -
The "Why": The -SMe group is susceptible to oxidation by nitrous acid (
). Keeping the temperature below 0°C and strictly limiting nitrite equivalents prevents the formation of the sulfoxide impurity ( ), which is a common "unidentified impurity" in this synthesis [2].
-
-
The Xanthate Coupling (Explosion Mitigation):
-
Protocol: Buffer the diazonium solution to pH 4-5 using Sodium Acetate before adding it to the Xanthate solution at 65°C.
-
The "Why": Adding highly acidic diazonium solution directly to xanthate generates
and alkyl xanthic acid, which decompose violently. Buffering ensures the diazonium-xanthate coupling occurs faster than the decomposition [3].
-
-
Hydrolysis & Isolation (The Yield Maker):
-
Protocol: Reflux the intermediate xanthate ester with KOH in degassed ethanol (sparged with Argon for 20 mins).
-
The "Why": Thiols in basic solution are rapidly oxidized by atmospheric oxygen to disulfides. If you skip degassing, your "yield" will be the disulfide dimer (a solid), not the thiol (an oil).
-
Part 3: Troubleshooting Guide (FAQ)
Ticket #001: "My product solidified immediately upon workup."
-
Diagnosis: You have isolated Bis(2-bromo-5-(methylthio)phenyl) disulfide .
-
Root Cause: Oxidation by air during the alkaline hydrolysis step or during extraction.
-
Resolution (The Rescue Protocol): Do not discard the solid.
-
Dissolve the solid in Glacial Acetic Acid.
-
Add 4.0 equivalents of Zinc Dust .
-
Stir at 60°C for 2 hours.
-
Filter zinc, dilute with water, and extract. This will recover the free thiol quantitatively [4].
-
Ticket #002: "Yield is low (<30%) and the reaction turned black/tarry."
-
Diagnosis: Decomposition of the diazonium salt (Schiemann-like thermal decomposition) or polymerization.
-
Root Cause: The reaction temperature rose above 5°C during diazotization, or the addition of diazonium to xanthate was too slow.
-
Resolution:
-
Ensure internal temperature monitoring.
-
Add a catalytic amount of Copper(I) Chloride to the xanthate solution. This catalyzes the decomposition of the diazo-xanthate intermediate, preventing accumulation and side reactions (Sandmeyer-type mechanism) [1].
-
Ticket #003: "NMR shows a split methyl peak."
-
Diagnosis: Partial oxidation of the thioether (-SMe) to sulfoxide (-S(O)Me).
-
Root Cause: Excess Sodium Nitrite used in Step 1.
-
Resolution: Use Starch-Iodide paper to detect the endpoint of diazotization. Stop adding nitrite immediately when the paper turns blue. Add a pinch of Urea to destroy excess nitrous acid before proceeding.
Part 4: Advanced Mechanism Visualization
Understanding the competition between the target reaction and the dimerization side-reaction is key to yield improvement.
Caption: The "Yield Trap" cycle. In basic conditions, the thiolate anion is highly susceptible to oxidation. The reduction step (green arrow) is the only way to exit this trap.
References
-
Leuckart Thiophenol Reaction: Leuckart, R. (1890).[1][2][3] "Eine neue Methode zur Darstellung aromatischer Mercaptane". Journal für Praktische Chemie, 41(1), 179–224.[1] 1
-
Oxidation Risks in Thioethers: Kilgore, et al. (2021). "n→π* Interactions Modulate the Disulfide Reduction Potential". J. Am. Chem. Soc.[3] (Discusses sulfide/disulfide stability). 4
-
Xanthate Method Optimization: Tarbell, D. S., & Fukushima, D. K. (1947). "m-Thiocresol".[1] Organic Syntheses, 27, 81. (Standard protocol for Leuckart reaction). 1
-
Disulfide Reduction Protocols: BenchChem Technical Support. "Application Notes and Protocols for the Use of Bis(2-nitrophenyl) Disulfide in Synthesis". (General procedures for disulfide reduction). 5[6][5][7][8]
Sources
- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 2. Leuckart Thiophenol Reaction [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 7. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 8. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aryl Thiol Purification & Odor Management
Status: Online Operator: Senior Application Scientist Ticket ID: THIOL-PUR-001 Subject: Purification protocols and odor abatement for foul-smelling aryl thiols.
Introduction: The "Stench" Paradox
Welcome to the help desk. You are likely here because your aryl thiol (thiophenol) synthesis has yielded a mixture that is chemically impure and socially unacceptable. Aryl thiols present a unique dual challenge:
-
Chemical Instability: They readily oxidize to disulfides (Ar-S-S-Ar) upon exposure to air or silica gel.
-
Olfactory Potency: The human nose detects thiols at parts per billion (ppb). Poor handling can lead to building evacuations.
This guide prioritizes chemical logic over brute force. We utilize the inherent acidity of aryl thiols (
Module 1: The "Clamshell" Acid-Base Extraction
The Gold Standard for Purification
Unlike alkyl thiols (
The Protocol
Prerequisite: All solvents must be degassed (sparged with Argon/Nitrogen for 15 mins) to prevent oxidation during the workup.
-
Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (Diethyl Ether or Hexanes are preferred; DCM is acceptable but prone to emulsions).
-
The Extraction (Forward): Extract the organic layer 3x with degassed 1M NaOH (or 2M).
-
The Wash: Wash the combined aqueous extracts once with fresh organic solvent to remove entrained impurities. Discard the organic layer (into a bleach bath, see Module 4).
-
The Acidification (Reverse): Cool the aqueous layer on ice. Slowly add 6M HCl until pH < 2.
-
Observation: The solution will turn cloudy/oily as the protonated thiol (
) crashes out of water.
-
-
Recovery: Extract the acidified aqueous layer 3x with your organic solvent.[7] Dry over
, filter, and concentrate.
Workflow Visualization
Figure 1: The "Clamshell" purification strategy exploits the specific pKa of aryl thiols to isolate them from neutral organic impurities.
Module 2: Chromatography Survival Guide
When Extraction Isn't Enough
Silica gel is not inert; it often contains trace metals and surface radicals that catalyze the oxidation of thiols to disulfides (dimerization) [1]. If you must run a column:
-
Speed is Life: Use a short column ("plug") and run it under pressure (Flash). Do not gravity elute.
-
Solvent Choice: Use non-polar solvents (Hexanes/Pentane) to move the thiol quickly.
-
The "Doping" Trick: Some chemists add 1% acetic acid to the eluent to keep the thiol protonated, reducing its binding to silica and preventing streaking.
-
Alternative Phase: If available, use Neutral Alumina . It is generally less oxidative toward sulfur than acidic silica gel.
Module 3: The "Rescue" Op (Reducing Disulfides)
Troubleshooting Dimerization
Scenario: You left your flask open, or the column took too long. The NMR shows a doubling of peaks or a solid precipitate (disulfides are often solids, while thiols are liquids).
The Fix: You do not need to toss the batch. Reduce the disulfide back to the thiol.[6]
| Method | Reagents | Pros | Cons |
| Zinc/Acid [2] | Zn dust + HCl (or AcOH) | Fast, cheap, very effective. | Heterogeneous (requires filtration of Zn). |
| Phosphine [3] | Mild, homogeneous. | Generates | |
| Borohydride | Standard lab reagent. | Can reduce other sensitive groups (aldehydes/ketones). |
Recommended Protocol (Zn/Acid):
-
Dissolve disulfide in Acetic Acid (or dilute HCl/Ether mix).
-
Add 3–5 equivalents of Zinc dust.
-
Stir vigorously for 1–2 hours.
-
Filter off Zinc, dilute with water, and extract with Ether.
Module 4: Odor Abatement & Safety
The "Kill Bath" Protocol
You cannot wash thiol smells away with soap; you must chemically destroy them. The most effective method is oxidation to sulfonic acids (odorless) using Sodium Hypochlorite (Bleach).
WARNING: Never add acid to a bleach bath. This generates Chlorine gas (
Equipment Setup
-
Glassware Bath: A large tub in the fume hood containing 10% Bleach (commercial Clorox) + Water. All glassware touches this before leaving the hood.
-
Rotavap Trap: You must scrub the vacuum exhaust.
Figure 2: Vacuum scrubbing setup. The empty trap prevents bleach from being sucked back into your product if the vacuum fails.
Decontamination Steps:
-
Spills: Cover immediately with dilute bleach. Let sit for 10 minutes. Wipe up.[5]
-
Gloves: Do not throw thiol-contaminated gloves in the regular trash. Seal them in a Ziploc bag before disposal.
-
The "Ghost" Smell: If you smell thiol but can't find the source, it is likely adsorbed onto your hair or clothes. Shower immediately; change clothes.
Frequently Asked Questions (FAQ)
Q: My product turned into a white solid during the extraction. What is it? A: It is likely the disulfide dimer .[8] Aryl thiols are often oils; their disulfides are often crystalline solids. This indicates oxidation occurred.[8][9][10][11] See Module 3 to reduce it back to the thiol.
Q: Can I use Potassium Permanganate (
Q: I need to store the thiol. How? A: Store under an inert atmosphere (Argon/Nitrogen) in a freezer. If possible, store it as the disulfide (which is stable) and reduce it only right before you need to use it in the next step.
Q: The smell is coming from the Rotavap pump exhaust. What do I do? A: You failed to use a bleach trap (Figure 2). The inside of your pump is now contaminated. You must purge the pump with air for several hours (vented to a hood) or change the pump oil immediately.
References
-
Oxidation on Silica: Waddell, T. G., et al. "Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support." Journal of Organic Chemistry. (General mechanism of silica-surface oxidation).
-
Zinc Reduction: "Preparation of Thiophenol." Organic Syntheses, Coll.[7][12] Vol. 1, p. 490 (1941).
-
Phosphine Reduction: Overman, L. E., et al. "Reduction of Aryl Disulfides." Organic Syntheses, Coll.[7][12] Vol. 6, p. 558.[7]
-
Odor Safety: UCLA Chemistry & Biochemistry. "Standard Operating Procedures for Using Stench Chemicals."
-
Bleach Mechanism: University of Rochester. "Reagents & Solvents: How to Work with Thiols."
Sources
- 1. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Handling Air-Sensitive Thiophenol Derivatives
Status: Operational Ticket ID: THIO-PROTO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting oxidation, stench, and yield loss in thiophenol chemistry.
Introduction: The Nature of the Beast
Thiophenol derivatives (arenethiols) present a unique paradox in organic synthesis: they are potent nucleophiles essential for building C–S bonds, yet they are chemically fragile and socially hazardous.
The Core Challenge:
Unlike alkyl thiols (
This guide treats your experimental setup as a closed system . If you can control the atmosphere, you can control the chemistry.
Module 1: Pre-Experiment Diagnostics (Storage & Purity)
User Query: "My thiophenol reagent has turned into a sludge/solid, or the liquid has become cloudy. Can I still use it?"
The Diagnosis
Your reagent has likely oxidized.[1] Thiophenols are typically liquids or low-melting solids; their corresponding disulfides are often crystalline solids. The "sludge" is a mixture of the active thiol and the inactive disulfide contaminant.
The Fix: Restoration Protocol
Do not discard valuable intermediates. You can reverse the oxidation.[2]
Method A: Chemical Reduction (For heavily oxidized samples)
-
Dissolve the impure thiophenol in acetic acid.
-
Add excess Zinc dust (Zn) and dilute HCl slowly.
-
Stir for 2-4 hours. The Zn reduces the disulfide bond (
) back to the thiol ( ). -
Extract with ether, wash with water, and distill/dry.
Method B: Distillation (For liquid thiophenols) If the impurity is minor, distill the compound under high vacuum. The disulfide has a significantly higher boiling point than the thiol and will remain in the pot.
Visualizing the Oxidation/Reduction Cycle
Understanding this reversible cycle is critical for yield management.
Figure 1: The Thiophenol Redox Cycle. Oxidation leads to dimerization (red path); chemical reduction restores reactivity (blue dashed path).
Module 2: Reaction Setup (Preventing Oxidation)
User Query: "I am getting low yields and recovering starting material as the disulfide. How do I stop this?"
The Root Cause: Oxygen Ingress
Standard nitrogen balloons are often insufficient for thiophenols, especially if the reaction is slow or heated. Oxygen acts as a radical initiator, converting your nucleophile into a dead dimer before it can attack the electrophile.
The Solution: Rigorous Degassing
You must remove dissolved oxygen from your solvents before adding the thiophenol.
Comparison of Degassing Techniques
| Technique | Efficiency ( | Solvent Loss | Recommended For |
| Sparging (Bubbling) | Moderate (removes bulk | High (evaporation risk) | Large volumes (>100mL), HPLC solvents. |
| Sonication + Vacuum | Low to Moderate | Low | Rough preliminary degassing only. |
| Freeze-Pump-Thaw (FPT) | High (Gold Standard) | Negligible | Small scales (<50mL), catalytic reactions, expensive reagents. |
Protocol: The Freeze-Pump-Thaw Cycle
Use this for any reaction involving catalytic metals or electron-rich thiophenols.
-
Place solvent in a Schlenk flask.[3]
-
Freeze: Submerge in liquid
until solid. -
Pump: Open to high vacuum (5–10 min). Crucial: Solvent must be frozen to avoid bumping.
-
Thaw: Close vacuum, remove from
, and thaw in a warm water bath. Gas bubbles will evolve. -
Repeat: Perform 3 total cycles.
Module 3: Workup & Purification
User Query: "My reaction worked, but the product decomposed/oxidized during column chromatography."
The Troubleshooting Guide
1. The "Flash" Factor Silica gel is slightly acidic and can trap oxygen, promoting oxidation on the column.
-
Action: Flush your column with nitrogen-sparged eluent before loading your sample.
-
Action: Run the column fast. Do not let thiophenols sit on silica overnight.
2. The "In-Situ" Protection Strategy If your product is a free thiol, do not isolate it unless necessary.
-
Strategy: Alkylate or protect the thiol in the reaction pot before workup.
-
Example: React with benzyl bromide or trityl chloride to form a stable thioether.
-
Benefit: Thioethers are air-stable; free thiols are not.
-
Module 4: Odor Management & Safety (The "Stench" Protocol)
User Query: "The lab smells like burning rubber/garlic. How do I neutralize the waste safely?"
Critical Warning: The Acetone Hazard
NEVER mix thiophenol waste with acetone and bleach simultaneously.
-
Chemistry: Acetone + Bleach (Hypochlorite)
Chloroform + Chloroacetone (Tear Gas). -
Rule: Rinse glassware with ethanol or water , not acetone, before bleaching.
The Bleach Trap Setup
Thiophenols have an odor threshold in the parts per billion (ppb) range. You must oxidize the sulfur to a sulfonate (odorless) before it leaves your hood.
The Protocol:
-
Quenching Solution: Prepare a 10% bleach (sodium hypochlorite) solution.
-
The Trap: Connect your reaction vessel outlet to a bubbling trap containing the bleach solution.[5]
-
Glassware Cleaning: Soak all syringes, flasks, and septa in a bleach bath for 2 hours immediately after use.
Figure 2: The "Stench" Trap Configuration. The empty trap is critical to prevent bleach from being sucked back into your reaction if pressure drops.
References
-
Aldrich Chemical Co. Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich. Link
-
University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry & Biochemistry Safety. Link
-
Chemistry LibreTexts. Freeze-Pump-Thaw Degassing.Link
-
Organic Syntheses. Odor Control in Thiol Reactions. Org.[6][7] Synth. 2005, 82, 157.[7] Link
- Capozzi, G., & Modena, G.Oxidation of Thiols. In The Chemistry of the Thiol Group (pp. 785-839). Wiley.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 4. drs.illinois.edu [drs.illinois.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Reactivity of Bromine in Ortho-Substituted Thiophenols
The following guide is designed as a high-level Technical Support Center for researchers encountering difficulties with the bromination of ortho-substituted thiophenols. It prioritizes mechanistic troubleshooting, differentiating between Nuclear (Ring) Bromination and Sulfur Functionalization .
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Reactivity & Side Reactions Ticket ID: BR-SH-ORTHO-001
Diagnostic Hub: Define Your Failure Mode[1]
Before adjusting parameters, we must identify the kinetic trap.[1] Bromine (
Select your current observation:
-
Case A: "I added
to my thiophenol to brominate the ring, but I got a precipitate or a tarry mixture. The ring is untouched."-
Diagnosis:The Sulfur Trap. You formed a disulfide (
) or sulfenyl bromide ( ), consuming your reagent.
-
-
Case B: "I am trying to brominate the ring of a protected thiophenol (e.g., thioether), but the reaction is stalling."
-
Diagnosis:Ortho-Deactivation. The ortho-substituent is likely exerting steric inhibition of resonance or electronic deactivation.[1]
-
-
Case C: "I want to synthesize the Sulfonyl Bromide (
), but conversion is low."-
Diagnosis:Steric Shielding. The ortho-substituent is blocking the oxidative approach to the sulfur center.[1]
-
Troubleshooting Logic & Decision Tree
The following decision tree outlines the corrective workflows for the most common reactivity issues.
Figure 1: Decision matrix for selecting the correct bromination strategy based on substrate protection and ortho-substitution.
Module 1: The "Impossible" Direct Bromination (The Sulfur Trap)[1]
The Issue:
You cannot directly brominate the ring of a free thiophenol (
The Solution: The Disulfide Detour Instead of fighting the sulfur reactivity, utilize it.[1] Convert the thiol to the disulfide, brominate the disulfide (which deactivates the sulfur towards further oxidation but activates the ring via resonance), and then reduce it back to the thiol.[1]
Protocol A: The Disulfide Route (High Reliability)[1]
Applicability: Ortho-substituted thiophenols where the substituent is not strongly deactivating (e.g.,
-
Oxidative Dimerization:
-
Dissolve ortho-substituted thiophenol in an inert solvent (e.g.,
or ). -
Add 0.5 eq of
or use air oxidation with catalytic .[1] -
Result: Formation of Ortho-substituted Disulfide.
-
-
Nuclear Bromination:
-
Reductive Cleavage:
Why this works: The disulfide group (
Module 2: Overcoming Ortho-Deactivation (Steric & Electronic)
The Issue:
Even with the sulfur protected (e.g., as a thioether
-
Steric Effect: A bulky ortho-group (e.g., tert-butyl) forces the sulfur lone pairs out of alignment with the
-system (Steric Inhibition of Resonance), reducing the nucleophilicity of the ring. -
Electronic Effect: An electron-withdrawing ortho-group (e.g.,
, ) deactivates the ring towards Electrophilic Aromatic Substitution (EAS).
Comparative Reactivity Table
| Ortho-Substituent | Steric Bulk (A-Value) | Electronic Effect | Recommended Catalyst | Solvent System |
| Methyl (-CH3) | Low (1.70) | Weakly Activating | None / | DCM or Acetic Acid |
| Chlorine (-Cl) | Low (0.43) | Weakly Deactivating | DCM or | |
| Methoxy (-OMe) | Low (0.6) | Strongly Activating | None (Control Temp < 0°C) | DCM |
| tert-Butyl (-tBu) | High (>4.5) | Weakly Activating | ||
| Nitro (-NO2) | Moderate | Strongly Deactivating | Glacial Acetic Acid |
Protocol B: Lewis Acid Catalysis for Deactivated Systems
Applicability: Ortho-substituted thiophenols with EWGs or high steric bulk.[9]
-
Protection: Convert
to (Methyl thioether) to prevent catalyst poisoning. Note: Free thiols will coordinate to Lewis Acids like , killing the catalyst. -
Setup: Flame-dry glassware. Inert atmosphere (
) is critical to prevent moisture from deactivating the Lewis Acid.[1] -
Bromination:
-
Workup: Quench with saturated
to remove excess bromine.
Module 3: Troubleshooting Sulfonyl Bromide Synthesis
The Issue:
You want to make the Sulfonyl Bromide (
Cause:
Ortho-substituents can block the attack of water on the intermediate sulfenyl bromide (
Protocol C: Phase-Transfer Oxidation
Applicability: Synthesis of Ortho-Substituted Sulfonyl Bromides.[1]
-
Biphasic System: Use a mixture of
and Water (1:1).[1] -
Reagents: Use NBS (3.0 eq) instead of
for a cleaner reaction, or (3.0 eq) with excess salt. -
Catalyst: Add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) (5 mol%).[1]
-
Temperature: Heat to 40–50°C if the ortho-group is bulky (e.g., Isopropyl).[1]
Frequently Asked Questions (FAQ)
Q: Can I use NBS to brominate the ring of a free thiophenol? A: Generally, no .[1] NBS will preferentially oxidize the sulfur to a disulfide or sulfenyl bromide via a radical mechanism or ionic attack on sulfur.[1] You must protect the thiol first.[1]
Q: My ortho-substituent is a Bromine atom. I'm trying to do a Lithium-Halogen exchange, but it's not working.
A: If you have a free thiol (
Q: Why do I get poly-bromination?
A: If your ortho-substituent is electron-donating (e.g.,
References
-
US Patent 3296311A . Process for the nuclear bromination of thiophenols. (1967).[1] Explains the "Disulfide Detour" mechanism and the impossibility of direct bromination.[1][10]
-
Zheng, Y.F., et al. (2006).[9] CuBr-catalyzed coupling reactions of aryl bromide with thiophenol. Chinese Journal of Organic Chemistry. Discusses reactivity of thiophenols in coupling contexts.
-
Kovacs, S., et al. (2017).[11] Environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols. Green Chemistry. Details oxidative protocols for sulfonyl bromides.
-
Master Organic Chemistry . Steric Hindrance and Reactivity.[1][3][9] General principles of steric inhibition in substituted aromatics.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]
- 5. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3296311A - Process for the nuclear bromination of thiophenols - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-5-(methylthio)benzenethiol
Topic: Removing disulfide impurities from 2-Bromo-5-(methylthio)benzenethiol Audience: Researchers, scientists, and drug development professionals.
Core Technical Overview
The Challenge: 2-Bromo-5-(methylthio)benzenethiol (Target) is an electron-rich aryl thiol. Like most aryl thiols, it is highly susceptible to oxidative dimerization, forming Bis[2-bromo-5-(methylthio)phenyl] disulfide . This impurity often co-elutes during chromatography and complicates downstream nucleophilic substitution reactions by altering stoichiometry.
The Solution:
Purification relies on the chemical difference between the acidic thiol (
Troubleshooting Guide & FAQs
Category A: Impurity Identification & Prevention
Q: Why does my thiol purity drop after column chromatography? A: Silica gel often contains trace transition metals (Fe, Cu) and trapped oxygen, which catalyze the oxidation of thiols to disulfides.
-
Immediate Fix: Avoid standard silica chromatography if possible. If necessary, flush the column with inert gas and use eluents containing 0.1% acetic acid or 1% 2-mercaptoethanol (sacrificial reductant).
-
Best Practice: Purify via Acid/Base extraction or distillation under reduced pressure rather than chromatography.
Q: How do I distinguish the disulfide impurity from the product? A:
-
TLC: The disulfide is significantly less polar than the thiol. It will have a higher
value in non-polar solvent systems (e.g., Hexanes/EtOAc). -
H-NMR: Look for the shift in the aromatic protons ortho to the sulfur. The disulfide formation causes a downfield shift due to the loss of the anisotropic shielding of the thiol proton. Additionally, the S-H proton signal (typically
3.5–4.0 ppm, exchangeable with ) will be absent in the disulfide.
Category B: Chemical Reduction Strategies
Q: Which reducing agent is best for this specific molecule?
A: We recommend Zinc/Acetic Acid or Triphenylphosphine (
-
Why? The molecule contains a Bromine atom and a Methylthio (-SMe) group.
-
Avoid:
(Risk of debromination). -
Avoid: Strong oxidants (Will oxidize -SMe to sulfoxide).
-
Select:Zn/AcOH is mild, cost-effective, and highly selective for S-S bond cleavage without touching the Ar-Br bond under standard conditions [1].
-
Q: Can I use Sodium Borohydride (
Category C: Extraction & Isolation[1]
Q: I extracted with NaOH, but the disulfide returned immediately. Why?
A: Thiolates (
-
The Fix: You must degas all solvents (sparge with
or Ar for 20 mins) before use. Add a pinch of Sodium Dithionite ( ) to the aqueous basic layer during extraction. This acts as an oxygen scavenger and keeps the sulfur in the reduced state [2].
Experimental Protocols
Protocol A: Zinc/Acetic Acid Reduction (Recommended for Bulk)
Best for: Large scale (>5g) where removal of phosphine byproducts is undesirable.
Reagents:
-
Crude Thiol/Disulfide mixture[1]
-
Zinc Dust (activated)[2]
-
Glacial Acetic Acid
-
Hydrochloric Acid (1M)
-
Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in Glacial Acetic Acid (10 mL per gram of substrate).
-
Reduction: Add Zinc dust (3.0 equivalents relative to estimated disulfide).
-
Reaction: Stir vigorously at 45°C for 2–4 hours. Monitor by TLC (Disulfide spot should disappear).
-
Note: Do not reflux; high heat may risk hydrodebromination.
-
-
Filtration: Filter off excess Zinc through a pad of Celite. Wash the pad with a small amount of DCM.
-
Quench: Pour the filtrate into ice-water.
-
Extraction: Extract with DCM. The thiol is in the organic layer.
-
Wash: Wash the organic layer with water (3x) to remove acetic acid.
-
Critical: Do not wash with basic solutions (NaHCO3/NaOH) unless strictly under inert atmosphere, as this promotes re-oxidation.
-
-
Drying: Dry over
, filter, and concentrate in vacuo (keep bath temp <40°C).
Protocol B: Inert Acid-Base Extraction (Purification)
Best for: Removing non-acidic impurities and separating thiol from disulfide without chemical reduction.
Reagents:
-
Degassed NaOH (1M)
-
Degassed HCl (1M)
-
Degassed Methyl tert-butyl ether (MTBE) or DCM
-
Sodium Dithionite (
)
Step-by-Step:
-
Preparation: Sparging all solvents with Nitrogen is mandatory.
-
Solubilization: Dissolve crude mixture in MTBE.
-
Extraction: Extract with degassed 1M NaOH (3x).
-
Chemistry: The Thiol becomes
(Aqueous). The Disulfide remains (Organic). -
Additive: Add ~50 mg of Sodium Dithionite to the aqueous phase to prevent oxidation.
-
-
Separation: Discard the organic layer (contains disulfide).
-
Acidification: Cool the aqueous layer on ice. Slowly acidify with degassed 1M HCl to pH ~2 under Nitrogen flow.
-
Observation: The thiol will oil out or precipitate.
-
-
Re-extraction: Extract the cloudy aqueous mixture with degassed DCM.
-
Isolation: Dry organic layer (
), filter, and concentrate. Store immediately under Argon at -20°C.
Data & Comparison of Methods
| Feature | Zn / Acetic Acid | PPh3 / Water | NaBH4 / EtOH |
| Selectivity | High (Won't touch Ar-Br) | Very High | Moderate |
| Reaction Rate | Fast (1-4 h) | Slow (4-12 h) | Fast (0.5-2 h) |
| Byproducts | Zn salts (Water soluble) | Borates (Water soluble) | |
| Scalability | Excellent | Poor (Atom economy) | Good |
| Risk | Minimal | Product contamination | Over-reduction |
Visual Workflows
Figure 1: Acid-Base Purification Logic
Caption: Logical flow for separating Thiol (ArSH) from Disulfide (ArSSAr) using pH manipulation.
Figure 2: Zinc Reduction Mechanism
Caption: Mechanistic pathway of Zinc-mediated disulfide cleavage in acidic media.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Zinc/Acetic acid reduction of disulfides).
-
Lees, W. J., & Whitesides, G. M. (1993). Equilibrium Constants for Thiol-Disulfide Interchange Reactions. Journal of Organic Chemistry. [Link]
-
Overman, L. E., et al. (1974).[3] Nucleophilic Cleavage of Sulfur-Sulfur Bond by Phosphorus Nucleophiles. Journal of the American Chemical Society.[4] [Link]
-
Humphrey, R. E., & Potter, J. L. (1965). Reduction of Disulfides with Tributylphosphine. Analytical Chemistry. [Link]
Sources
Technical Guide: Recrystallization Systems for Brominated Benzenethiols
ID: TG-BBT-001 Department: Chemical Purification & Process Development Status: Active Last Updated: February 26, 2026
Introduction: The "Stench & Sensitivity" Challenge
Welcome to the Technical Support Center. You are likely here because your brominated benzenethiol (e.g., 4-bromobenzenethiol) is behaving poorly during purification. These compounds present a dual challenge:
-
The Sensitivity (Oxidation): Aromatic thiols (
) are prone to oxidative coupling in air, forming disulfides ( ). This impurity often co-crystallizes with your product, leading to depressed melting points and compromised yields. -
The Solubility (The Bromine Effect): The heavy bromine atom increases lipophilicity compared to simple benzenethiol, altering standard solvent ratios.
This guide provides self-validating protocols to purify these compounds while suppressing disulfide formation.
Solvent System Selection Matrix
The choice of solvent depends heavily on the specific isomer (ortho, meta, or para) and the melting point (MP).
Critical Data Point:
-
4-Bromobenzenethiol: Solid (MP: ~73–76°C).[1] Best candidate for recrystallization.
-
2-Bromo & 3-Bromobenzenethiol: Often liquids or low-melting solids. Recrystallization is difficult; distillation is preferred unless derivatives are made.
Primary Solvent Systems
| System Class | Solvent Pair | Ratio (v/v) | Best For | Mechanism |
| System A (Standard) | Ethanol / Water | 9:1 to 4:1 | 4-Bromobenzenethiol | High solubility in hot EtOH; rapid precipitation upon cooling/water addition. |
| System B (Lipophilic) | Hexane / Chloroform | 10:1 to 5:1 | Highly substituted analogs | Chloroform dissolves the aromatic core; Hexane acts as the anti-solvent. |
| System C (Scavenger) | Acetic Acid / Water | Variable | Oxidized samples | Acidic media retards oxidation; allows for Zinc dust addition (see Section 3). |
Decision Logic: Solvent Selection
Figure 1: Decision tree for selecting the optimal purification method based on physical state and solubility.
The "Inert Protocol": Preventing Disulfides
The most common failure mode is air oxidation during the hot filtration step. This protocol integrates chemical scavenging to ensure scientific integrity.
Reagents Required:
-
Crude Bromobenzenethiol
-
Solvent (Ethanol 95%)
-
Zinc Dust (The Scavenger) or Sodium Bisulfite (
) -
Degassed solvent (sparged with
for 15 mins)
Step-by-Step Workflow:
-
Preparation: Flush all glassware with Nitrogen (
). -
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add Zinc Dust (approx. 1-2% by weight of crude). Why? Zinc reduces trace disulfides back to thiols in situ.
-
Add hot degassed Ethanol until dissolved.
-
-
Filtration (The Critical Step):
-
Filter the hot solution rapidly through a pre-heated funnel (to remove Zinc and insoluble impurities).
-
Tip: Do not use vacuum filtration if possible; the airflow promotes oxidation. Gravity filtration with fluted paper is safer for thiols.
-
-
Crystallization:
-
Add degassed warm water dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature under an
blanket.
-
-
Collection:
-
Filter crystals. Wash with cold, degassed Ethanol/Water (1:1).
-
Dry in a vacuum desiccator (calcium chloride) to prevent air exposure.
-
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What happened? A: This usually indicates the temperature gap is too wide or the solvent system is too polar.
-
Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, switch from Ethanol/Water to Hexane/Chloroform . The non-polar nature of bromobenzenethiol (due to the bromine) sometimes prefers a lipophilic environment to form a lattice.
Q: The melting point is broad and lower than the literature value (73-76°C). A: You likely have Disulfide Contamination (4,4'-dibromodiphenyl disulfide).
-
Diagnostic: Check TLC. Disulfides are much less polar than thiols and will travel faster in non-polar eluents (like Hexane).
-
Fix: You must reduce the disulfide. Reflux the crude material in Ethanol with Zinc powder and dilute HCl for 30 minutes, filter hot, and recrystallize again.
Q: The smell is unbearable. How do I clean the glassware? A: Never wash thiol glassware directly with water.
-
Protocol: Soak all glassware in a Bleach (Sodium Hypochlorite) bath for 1 hour.
-
Chemistry:
(Sulfonic acid). Sulfonic acids are odorless and water-soluble.
Q: Can I use DMSO as a solvent? A: ABSOLUTELY NOT. DMSO is a mild oxidant (Swern oxidation reagent base). Heating a thiol in DMSO will quantitatively convert it into the disulfide impurity.
Process Visualization: The Inert Pathway
Figure 2: The "Inert Protocol" workflow designed to chemically reverse oxidation during purification.
References
-
Thermo Fisher Scientific. "4-Bromothiophenol, 95% Product Specifications." ThermoFisher.com. Accessed February 26, 2026. Link
-
Tokyo Chemical Industry (TCI). "4-Bromobenzenethiol Product Data (CAS RN: 106-53-6)."[1] TCI Chemicals. Accessed February 26, 2026. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 66049, 4-Bromothiophenol." PubChem. Accessed February 26, 2026. Link
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general thiol purification techniques regarding Zinc dust reduction).
Sources
Storage conditions to maintain stability of 2-Bromo-5-(methylthio)benzenethiol
This is a technical support guide designed for researchers working with 2-Bromo-5-(methylthio)benzenethiol . It prioritizes chemical stability, safety, and experimental reproducibility.
Subject: Optimization of Storage Conditions & Stability Maintenance Document ID: TS-BMTB-2024-01 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Compound Profile
2-Bromo-5-(methylthio)benzenethiol is a highly functionalized aryl thiol intermediate, often employed in the synthesis of fused heterocycles (e.g., thiochromanes, benzothiophenes) via palladium-catalyzed cross-coupling or nucleophilic substitution.[1]
Its stability is governed by three competing degradation pathways:
-
Oxidative Dimerization: The thiol (-SH) group is highly susceptible to aerobic oxidation, forming the disulfide dimer.
-
Photolytic Instability: The aryl bromide (-Br) moiety renders the molecule sensitive to UV-induced radical debromination, particularly in solution.
-
Thioether Oxidation: The methylthio (-SMe) group is generally stable but can undergo oxidation to sulfoxides/sulfones under aggressive storage conditions.
Core Storage Directives (The "Golden Rules")
To maintain >98% purity over 6+ months, you must adhere to the following Triple-Barrier Protocol :
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Required) | Low temperature kinetically inhibits the radical oxidation of the thiol to disulfide. |
| Atmosphere | Inert Gas (Argon/N₂) | Oxygen is the primary enemy. The thiol proton is acidic (pKa ~6-7); deprotonation facilitates rapid oxidation. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV light (protecting the C-Br bond). Teflon liners prevent sulfur leaching and gas exchange. |
CRITICAL WARNING: NEVER store this compound in DMSO or DMF solutions. Sulfoxides (like DMSO) act as mild oxidants toward thiols, accelerating disulfide formation even at low temperatures.
Troubleshooting & FAQs
Direct solutions to common laboratory scenarios.
Q1: "My sample has turned from a pale oil/solid to a bright yellow viscous liquid. Is it compromised?"
Diagnosis: Likely Oxidation . Explanation: Aryl thiols are typically colorless or pale yellow. A deepening yellow/orange color often indicates the formation of the disulfide dimer (Bis[2-bromo-5-(methylthio)phenyl]disulfide). This is a reversible oxidation. Action Plan:
-
Check Purity: Run a TLC (See Protocol A). The disulfide is much less polar than the thiol.
-
Remediation: If the disulfide content is >5%, you can regenerate the thiol. Dissolve in methanol/DCM and treat with Zinc dust/Acetic acid or TCEP-HCl (Tris(2-carboxyethyl)phosphine) to reduce the disulfide bond back to the free thiol.
Q2: "The smell is overwhelming even inside the fume hood. How do I manage this?"
Diagnosis: Volatile Thiol Management . Explanation: The human nose can detect thiols at parts per billion (ppb) levels. Action Plan:
-
Bleach Trap: Keep a beaker of 10% Sodium Hypochlorite (Bleach) in the hood.
-
Decontamination: Wipe all spatulas, septa, and outer vial surfaces with a bleach-soaked tissue immediately after use. Bleach oxidizes the thiol to a non-volatile sulfonate salt.
-
Reaction:
(Odorless)
-
Q3: "Can I make a stock solution for my assays?"
Diagnosis: Solvent Compatibility . Action Plan:
-
Recommended: Degassed Anhydrous Dichloromethane (DCM) or Toluene. Store at -20°C under Argon. Use within 24 hours.
-
Forbidden: DMSO, DMF, NMP (Oxidative risk). Alcohols (Protophilic solvents can accelerate oxidation if trace base is present).
Q4: "I need to weigh out 5 mg. Can I do this on the open bench?"
Diagnosis: Air Sensitivity . Action Plan: No.
-
Weighing small amounts increases the surface-area-to-volume ratio, maximizing oxygen exposure.
-
Protocol: Flush the source vial with Argon immediately before and after sampling. If possible, dissolve the entire vial in a known volume of degassed solvent and aliquot volumetrically to avoid repeated solid handling.
Visualizing Stability & Degradation
Understanding the "Why" behind the protocols.
Diagram 1: The Degradation Cascade
This flowchart illustrates the consequences of improper storage and the chemical logic behind the degradation products.
Caption: Figure 1. Primary degradation pathways. Oxidation to disulfide is the most rapid failure mode, accelerated by air and DMSO. Photolytic debromination is slower but irreversible.
Experimental Protocols
Protocol A: Rapid Purity Check (TLC)
Use this to verify integrity before starting a reaction.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Sample Prep: Dissolve ~1 mg in 100 µL DCM.
-
Visualization:
-
UV (254 nm): Both Thiol and Disulfide absorb.
-
Ellman’s Reagent (DTNB): Specific for free Thiols.
-
Stain Prep: 0.1% DTNB in 1:1 Ethanol/Phosphate Buffer (pH 8).
-
Result: The Thiol spot will turn bright yellow immediately. The Disulfide will NOT stain yellow.
-
-
-
Interpretation:
-
Thiol: Lower Rf (more polar due to -SH hydrogen bonding).
-
Disulfide: Higher Rf (less polar).
-
Protocol B: "Rescue" of Oxidized Material
If your compound has dimerized (yellow solid/oil), use this reduction protocol.
-
Dissolve: Dissolve the crude material in Methanol (10 mL per gram).
-
Add Reductant: Add 1.5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).
-
Note: TCEP is preferred over Zn/HCl as it is odorless, selective, and works in aqueous/alcoholic media.
-
-
Stir: Stir at Room Temperature for 1 hour under Argon.
-
Workup:
-
Dilute with Water.
-
Extract with DCM (3x).
-
Wash organic layer with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Result: Recovered free thiol (Check via Protocol A).
Decision Tree: Storage Workflow
Follow this logic to ensure maximum shelf-life.
Caption: Figure 2.[2] Storage and handling decision matrix. Note that oils require stricter temperature controls to minimize diffusion rates of oxygen.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for thiol handling and purification).
-
Oae, S. Organic Chemistry of Sulfur. Plenum Press, New York, 1977 . (Detailed mechanisms of thiol oxidation and thioether stability).
-
Burns, J. A.; et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry, 1991 , 56(8), 2648–2650. (Source for TCEP reduction protocol).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for Thiol acidity and deprotonation risks).
-
Encyclopedia of Reagents for Organic Synthesis (e-EROS). "Thiophenol derivatives handling." Wiley Online Library. (General handling of aryl thiols).
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-Bromo-5-(methylthio)benzenethiol
A Comparative Guide for Purity Assessment in Drug Discovery[1]
Executive Summary
2-Bromo-5-(methylthio)benzenethiol is a high-value aryl thiol intermediate, frequently employed in the synthesis of sulfur-containing heterocycles and pharmaceutical scaffolds.[1] Its structural integrity is critical; however, like most aromatic thiols, it is prone to rapid oxidative dimerization.
This guide provides a technical analysis of the 1H NMR spectrum of the pure compound compared to its primary degradation product, the Disulfide Dimer . By focusing on the specific chemical shifts (
Structural Logic & Substituent Effects
To interpret the spectrum accurately, one must understand the electronic environment created by the three substituents on the benzene ring.
-
Bromine (C2): An electron-withdrawing group (Inductive effect,
) that deshields the adjacent proton (H3), shifting it downfield.[1] -
Methylthio Group (-SMe, C5): An electron-donating group (Resonance effect,
) that shields the ortho and para positions.[1] -
Thiol Group (-SH, C1): The diagnostic handle.[1] Its proton is labile and highly sensitive to solvent conditions (hydrogen bonding).[1]
Visualization: Structural Assignment & Coupling
The following diagram illustrates the proton numbering and the expected coupling pathways.
Figure 1: Proton assignment logic based on electronic substituent effects.
Comparative Analysis: Pure Thiol vs. Disulfide Dimer
The most common failure mode in synthesizing this compound is the formation of Bis(2-bromo-5-(methylthio)phenyl)disulfide .[1] The table below compares the spectral fingerprints of the desired product versus the impurity.
| Feature | Target: Pure Thiol | Alternative: Disulfide Dimer | Diagnostic Note |
| -SH Signal | Visible (~3.5 - 4.0 ppm) | Absent | The disappearance of the broad singlet is the primary indicator of oxidation.[1] |
| H6 (Ortho to S) | ~7.15 ppm | ~7.50 - 7.60 ppm | The disulfide bond is more deshielding than the free thiol, causing a significant downfield shift for the proton ortho to the sulfur. |
| -SMe Signal | ~2.45 ppm | ~2.48 - 2.50 ppm | Slight downfield shift in the dimer, though often overlapping.[1] |
| Integration | 1:1:1:3:1 (Ar:Ar:Ar:Me:SH) | 1:1:1:3 (Ar:Ar:Ar:Me) | Loss of the 1H integration for the thiol proton. |
Critical Insight: If your spectrum shows a small "shadow" doublet downfield of the main aromatic peaks (around 7.5 ppm), your sample contains the disulfide impurity.
Detailed Spectral Data (Predicted)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Analysis |
| 7.40 | Doublet (d) | 1H | 8.5 Hz | H-3 | Deshielded by the adjacent Bromine atom.[1] Shows strong ortho coupling to H-4. |
| 7.15 | Doublet (d) | 1H | 2.5 Hz | H-6 | Meta coupling to H-4.[1] Chemical shift is distinct due to proximity to the thiol group. |
| 6.95 | Doublet of Doublets (dd) | 1H | 8.5, 2.5 Hz | H-4 | Shielded by the ortho -SMe group.[1] Shows both ortho (H-3) and meta (H-6) coupling.[1] |
| 3.80 | Broad Singlet (br s) | 1H | - | -SH | The "Quality Control" Peak. Chemical shift varies with concentration and temperature. Disappears with |
| 2.45 | Singlet (s) | 3H | - | -SCH3 | Characteristic sharp singlet for the methylthio group.[1] |
Experimental Protocol: The "Inert-Atmosphere" NMR
To obtain the spectrum described above without inducing oxidation during preparation, follow this strict protocol.
Workflow Diagram
Figure 2: Protocol for minimizing oxidative artifacts during NMR preparation.
Step-by-Step Methodology
-
Solvent Choice: Use
(Chloroform-d).[1] -
Sample Preparation:
-
Flush the NMR tube with Nitrogen or Argon gas before adding the sample.
-
Dissolve ~10 mg of the compound in 0.6 mL of solvent.
-
Do not shake vigorously. Invert gently to mix. Vigorous shaking introduces atmospheric oxygen.[1]
-
-
Acquisition:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for substituent additivity constants in benzene derivatives).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]
-
SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for aromatic coupling patterns). [1]
-
Reich, H. J. (2023).[1] WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison.[1] (Source for chemical shift prediction logic). [1]
Sources
Comparative Guide: Mass Spectrometry Characterization of Brominated Thiols
Topic: Mass spectrometry (MS) fragmentation pattern of brominated thiols Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for characterizing brominated thiols . Unlike standard alkyl thiols, brominated analogs possess a unique "isotopic fingerprint" that transforms the analytical workflow. We compare the performance of Direct Electron Ionization (EI) against Derivatization-Assisted Electrospray Ionization (ESI) , evaluating their utility in structural elucidation, sensitivity, and metabolite identification.
Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists.
The Bromine Advantage: Isotopic Fidelity
Before analyzing fragmentation, one must understand the defining feature of this chemical class: the Bromine Isotope Pattern .
Standard organic compounds (C, H, N, O) rely on monoisotopic peaks (
Comparison of Halogen Signatures:
| Feature | Brominated Thiol (The "Product") | Chlorinated Thiol (Alternative) | Non-Halogenated Thiol |
|---|
| M+2 Intensity | ~100% (Equal height doublet) | ~32% (3:1 ratio) | < 5% (due to
Fragmentation Mechanics: EI-MS Pathways
When subjected to Electron Ionization (70 eV), brominated thiols undergo competitive fragmentation driven by the relatively weak C-Br and C-S bonds.
Mechanism A: The Homolytic C-Br Cleavage (Dominant)
The C-Br bond energy (~276 kJ/mol) is significantly lower than C-Cl (~338 kJ/mol) or C-H (~413 kJ/mol).
-
Process: The molecular ion
undergoes homolytic cleavage, expelling a neutral bromine radical ( ). -
Result: A strong cation peak at
. The isotopic doublet disappears in this fragment, confirming the loss of bromine.
Mechanism B: Thiol-Specific Losses
Thiols are prone to eliminating hydrogen sulfide (
-
Loss of
(M-34): Common in aliphatic thiols via a 1,3- or 1,4-elimination. -
Loss of
(M-33): Generates a cation with a distinctive mass shift. -
Interaction: In brominated thiols, if the bromine remains, the M-33/34 fragments retain the 1:1 doublet , proving the sulfur was lost while the halogen remained.
Mechanism C: Neighboring Group Participation (NGP)
If the bromine and thiol groups are separated by an ethylene chain (e.g., 2-bromoethanethiol), the sulfur lone pair can displace the bromine (episulfonium ion formation) or vice versa. This often leads to rapid scrambling and unique cyclic fragments.
Performance Comparison: Direct EI vs. Derivatized ESI
This section compares the two primary workflows for analyzing these compounds.
Method A: Direct Analysis via GC-EI-MS
Best for: Structural elucidation of volatile intermediates and synthetic purity checks.
-
Pros:
-
Fingerprinting: Provides rich fragmentation data (as detailed above) to confirm regio-chemistry.
-
Library Matching: Compatible with NIST/Wiley libraries (if the compound is known).
-
No Prep: Direct injection of organic layers.
-
-
Cons:
-
Molecular Ion Instability: The
is often weak or absent due to rapid C-Br cleavage. -
Thermal Degradation: Thiols can oxidize to disulfides in the hot GC injector port (
), creating "ghost" peaks at .
-
Method B: Derivatization + LC-ESI-MS/MS
Best for: Biological matrices, trace quantification, and polar metabolites.
-
Protocol: React thiol with an alkylating agent (e.g., NEM or Iodoacetamide) before analysis.
-
Pros:
-
Sensitivity: ESI is 10-100x more sensitive for polar derivatives.
-
Stability: Prevents disulfide formation and stabilizes the molecular ion
. -
Isotope Survival: The soft ionization preserves the Br-C bond, keeping the diagnostic 1:1 doublet intact in the parent ion.
-
-
Cons:
-
Loss of Structural Detail: Soft ionization yields fewer fragments. Requires MS/MS (CID) to induce fragmentation.
-
Visualization of Pathways
Figure 1: Fragmentation Dynamics of a Brominated Thiol (EI Mode)
Caption: Competitive cleavage pathways for a generic brominated alkyl thiol under 70eV Electron Ionization.
Experimental Protocol: Validated Characterization Workflow
Objective: Confirm the identity of 2-bromo-4-chlorobenzenethiol in a crude reaction mixture.
Step 1: Sample Preparation (The "Soft" Check)
-
Dilute 1 mg of sample in 1 mL Acetonitrile (LC-MS grade).
-
Crucial Step: Add 10 µL of 10 mM TCEP (Tris(2-carboxyethyl)phosphine) to reduce any disulfides formed during storage.
-
Inject into LC-ESI-MS (Negative Mode).
-
Why Negative Mode? Thiols (
) ionize efficiently to thiolate anions ( ) in high pH mobile phase. -
Target: Look for
220.9 (nominal). -
Validation: Observe the complex isotope pattern . With 1 Br and 1 Cl, you expect a specific ratio (approx 3:4:1 intensity for M, M+2, M+4).
-
Step 2: Structural Confirmation (The "Hard" Check)
-
Dilute sample in Dichloromethane (DCM).
-
Inject into GC-EI-MS (Split 20:1).
-
Analyze Fragments:
-
Parent Ion:
222, 224, 226 (M+). -
Fragment 1 (Loss of SH):
189/191 (Retains Br pattern). -
Fragment 2 (Loss of Br):
143/145 (Retains Cl pattern: 3:1). -
Fragment 3 (Loss of Br + Cl):
108 (Phenylene ring).
-
Step 3: Data Interpretation Table
| Ion Fragment | m/z (Nominal) | Isotope Pattern Observed | Structural Insight |
| Molecular Ion ( | 222 | 1.3 : 1.7 : 0.4 (Br + Cl mix) | Confirms intact molecule. |
| 189 | 1 : 1 (Br only) | Confirms Sulfur loss; Cl was likely lost or charge retained on Br-ring. | |
| 143 | 3 : 1 (Cl only) | Confirms Bromine loss; Chlorine is still attached. | |
| 76 | Monoisotopic | Benzyne fragment (loss of all heteroatoms). |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Halogen Isotope Patterns).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Reference for C-Br vs C-Cl bond energies).
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns.
-
ChemGuide. (2025). Mass Spectra - The M+2 Peak (Bromine and Chlorine).
Comparative Guide: IR Spectroscopy of S-H vs. C-Br Bonds in Pharmaceutical Analysis
Topic: Infrared (IR) Spectroscopy Peaks for S-H and C-Br Bonds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical structural elucidation, the sulfhydryl (S-H) and carbon-bromine (C-Br) bonds represent two distinct analytical extremes. The S-H stretch is a "silent region" resident—high-frequency, weak, and often overlooked due to its low polarity. Conversely, the C-Br stretch is a "fingerprint" resident—low-frequency, intense, but frequently obscured by skeletal vibrations and instrumental cut-offs.
This guide objectively compares the detection strategies for these two moieties, providing experimental protocols to overcome their specific spectroscopic limitations. It is designed for medicinal chemists requiring definitive confirmation of halogenated intermediates or thiol-based active pharmaceutical ingredients (APIs).
Fundamental Physics & Detectability
The S-H Bond (Thiol/Mercaptan)
-
Frequency Range: 2550–2600 cm⁻¹
-
Vibrational Mode: Stretching ($ \nu_{S-H} $)[1]
-
Dipole Moment: The S-H bond has a weak dipole moment compared to O-H or N-H.[1] Consequently, the change in dipole moment during vibration ($ \partial\mu/\partial q $) is small, resulting in a weak to medium intensity absorption peak.
-
Spectral Context: It appears in a region relatively free of other organic absorptions (the "silent region"), making it diagnostic if detected. However, its weakness makes it susceptible to baseline noise or confusion with CO2 overtones.
The C-Br Bond (Alkyl/Aryl Halide)[2]
-
Frequency Range: 500–700 cm⁻¹
-
Vibrational Mode: Stretching ($ \nu_{C-Br} $)[2]
-
Dipole Moment: The C-Br bond is highly polarizable with a significant dipole, leading to strong intensity absorptions.
-
Spectral Context: It resides deep in the fingerprint region. The large reduced mass of the C-Br system lowers the frequency. Detection is complicated by "spectral crowding" (overlap with C-C bending) and the optical cut-off limits of standard sampling accessories (e.g., NaCl windows, ZnSe ATR).
Head-to-Head Comparison: Analytical Capabilities
The following table contrasts the performance of standard Mid-IR spectroscopy for these two bonds and identifies necessary instrumental adjustments.
| Feature | S-H Bond (Thiol) | C-Br Bond (Halide) |
| Primary Peak Position | 2550–2600 cm⁻¹ (Sharp) | 500–700 cm⁻¹ (Strong, often multiple bands) |
| Intensity | Weak (often requires accumulation of scans) | Strong (easily saturated in thick samples) |
| Interferences | Atmospheric CO₂ (approx. 2350 cm⁻¹); Overtone bands | C-Cl stretches (600–800 cm⁻¹); Skeletal bending; Out-of-plane aromatic bends |
| H-Bonding Effect | Minimal shift (unlike O-H, S-H H-bonding is weak) | Negligible |
| Sampling Optics Limit | Compatible with all standard optics (KBr, NaCl, ZnSe, Diamond) | Critical Failure Point: NaCl cuts off <600 cm⁻¹; ZnSe ATR cuts off <650 cm⁻¹. Requires KBr, CsI, or Diamond ATR. |
| Solvent Constraints | Avoid solvents with overtone bands in 2500 region | Avoid chlorinated solvents (CCl₄, CHCl₃) which absorb strongly in fingerprint |
| Confirmatory Test | D₂O Exchange (Peak disappears/shifts) | Isotopic Pattern (Mass Spec) or Raman (Strong signal) |
Detailed Experimental Protocols
Protocol A: Enhanced Detection of the S-H Stretch
Objective: To definitively assign the weak S-H band in a complex drug molecule, distinguishing it from background noise or overtones.
-
Sample Preparation: Prepare a concentrated solution (approx. 50 mg/mL) in a non-hygroscopic solvent like dry $ CHCl_3 $ or $ CH_2Cl_2 $. Avoid alcohols if possible to prevent broad O-H overlap wings.
-
Background Correction:
-
Purge the sample chamber with $ N_2 $ for 5 minutes to eliminate atmospheric CO₂ (which absorbs near 2350 cm⁻¹ and can create baseline ripples affecting the 2550 cm⁻¹ region).
-
Collect a background spectrum with the exact same solvent and cell path length.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ (S-H peaks are sharp).
-
Scans: Increase to 64 or 128 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Validation (The D₂O Shake):
-
Add 1 drop of $ D_2O $ to the sample solution and shake vigorously for 1 minute.
-
Re-run the spectrum.
-
Result: The S-H peak at 2550 cm⁻¹ should diminish or disappear, replaced by an S-D peak shifted to approximately 1850 cm⁻¹ (calculated by harmonic oscillator approximation: $ \nu_{SD} \approx \nu_{SH} / 1.37 $).
-
Protocol B: Low-Frequency Analysis for C-Br Identification
Objective: To identify C-Br stretches without "blind spots" caused by instrumental optics.
-
Optics Selection (Critical Step):
-
Do NOT use: NaCl transmission windows (cut-off ~600 cm⁻¹) or standard ZnSe ATR crystals (cut-off ~650 cm⁻¹). These will act as a high-pass filter, effectively erasing the C-Br signal.
-
Use: KBr pellets (cut-off ~400 cm⁻¹), CsI windows (cut-off ~200 cm⁻¹), or a Diamond/ZnSe composite ATR (ensure the specific probe specification allows <500 cm⁻¹).
-
-
Differentiation Workflow:
-
If the molecule is aromatic, look for two bands: one around 1070 cm⁻¹ (aromatic ring-halogen vibration) and the primary C-Br stretch at 500–650 cm⁻¹.
-
If the molecule is aliphatic, the C-Br stretch appears at 600–700 cm⁻¹.
-
-
Raman Alternative: If the IR region is too crowded (e.g., multiple substituents), run a Raman spectrum. The C-Br stretch is a strong Raman scatterer and often appears as a very intense, isolated peak in the 500–700 cm⁻¹ region, complementary to the IR data.
Decision Logic & Workflows
The following diagrams illustrate the logical pathways for confirming these specific bonds, integrating the protocols described above.
Workflow 1: S-H Bond Confirmation Logic
Caption: Decision tree for validating weak S-H signals, distinguishing them from background noise or non-exchangeable overtones.
Workflow 2: C-Br Sampling & Identification
Caption: Sampling selection guide for C-Br detection, highlighting the critical risk of optical cut-offs in standard accessories.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for D2O exchange protocols and isotopic shifts).
-
Specac Ltd. (2025). ATR Crystal Selection Guide: Cut-off Frequencies for Diamond, ZnSe, and Ge. Link
-
NIST Chemistry WebBook. (2024). Infrared Spectra of Thiols and Bromoalkanes. National Institute of Standards and Technology. Link
-
Sigma-Aldrich. (2024). IR Spectrum Table & Chart. Merck KGaA. Link
Sources
A Senior Application Scientist's Guide to HPLC Method Development for 2-Bromo-5-(methylthio)benzenethiol Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Bromo-5-(methylthio)benzenethiol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique set of analytical challenges. Its trifecta of a reactive thiol group, a bulky bromo substituent, and a methylthio moiety demands a highly specific and robust analytical method to ensure its purity profile is well-characterized.
This guide provides an in-depth, experience-driven walkthrough of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Bromo-5-(methylthio)benzenethiol. We will explore the rationale behind the methodological choices, from column and mobile phase selection to the critical steps of forced degradation studies. Furthermore, we will objectively compare the developed HPLC method with a viable alternative, Gas Chromatography (GC), providing the data and reasoning necessary for informed decision-making in your laboratory.
The Analytical Challenge: Understanding the Molecule and Its Potential Impurities
A robust analytical method begins with a thorough understanding of the target analyte and its likely impurities. The synthesis of 2-Bromo-5-(methylthio)benzenethiol can be approached through several routes, each with its own set of potential process-related impurities. A plausible synthetic pathway involves the bromination of 4-(methylthio)benzenethiol or the thiolation of 1,3-dibromo-4-(methylthio)benzene.
Based on these potential synthetic routes, the following impurities should be considered during method development:
-
Starting Materials: Unreacted 4-(methylthio)benzenethiol or 1,3-dibromo-4-(methylthio)benzene.
-
Isomeric Impurities: Positional isomers such as 3-Bromo-4-(methylthio)benzenethiol or 2-Bromo-3-(methylthio)benzenethiol, which can arise from non-selective bromination.
-
Oxidation Product: The disulfide dimer, bis(2-bromo-5-(methylthio)phenyl) disulfide, is a primary concern due to the high reactivity of the thiol group.[1][2]
-
By-products: Impurities arising from side reactions, such as the replacement of the bromine atom with a hydroxyl group during work-up.
The inherent susceptibility of the thiol group to oxidation necessitates special handling and analytical considerations to prevent the formation of the disulfide dimer during the analysis itself, which would lead to an inaccurate purity assessment.
HPLC Method Development: A Strategic Approach
Our goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating 2-Bromo-5-(methylthio)benzenethiol from its potential impurities and degradation products.
Experimental Workflow: HPLC Method Development
Step-by-Step Experimental Protocol: HPLC Method Development
-
Sample Preparation and Handling:
-
To mitigate the risk of thiol oxidation, all sample and standard solutions should be prepared in a diluent containing a reducing agent. A common and effective choice is a 50:50 (v/v) mixture of acetonitrile and water containing 1 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
Prepare a stock solution of 2-Bromo-5-(methylthio)benzenethiol at a concentration of 1.0 mg/mL.
-
Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution with the TCEP-containing diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions (Method A - C18 Column):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Photodiode Array (PDA) detector, scanning from 200-400 nm, with extraction at 254 nm.
-
-
Alternative Chromatographic Conditions (Method B - Phenyl-Hexyl Column):
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase and Gradient: Same as Method A.
-
Flow Rate, Temperature, Injection Volume, and Detection: Same as Method A.
-
Rationale for Methodological Choices
-
Column Chemistry: A standard C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. However, for aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[1] This can be particularly advantageous for separating closely related isomers.
-
Mobile Phase: A simple mobile phase of acetonitrile and water with a formic acid modifier is chosen for its compatibility with mass spectrometry (if further identification of impurities is needed) and for providing good peak shape for acidic analytes like thiols.
-
Gradient Elution: A gradient is initially employed to ensure that all potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time.
-
PDA Detection: A PDA detector is essential during method development to assess peak purity and to determine the optimal detection wavelength for the main component and all impurities.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To claim a method is "stability-indicating," it must be proven that all degradation products can be separated from the main analyte peak.[3][4][5] Forced degradation studies, as outlined in ICH guidelines, are a critical part of this process.[6][7][8]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of 2-Bromo-5-(methylthio)benzenethiol in 10 mL of 1 M HCl. Heat at 80 °C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with the TCEP-containing diluent to 0.1 mg/mL.
-
Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 1 M NaOH. Heat at 80 °C for 8 hours. Cool, neutralize with 1 M HCl, and dilute with the diluent to 0.1 mg/mL.
-
Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the diluent to 0.1 mg/mL.
-
Thermal Degradation: Store the solid analyte at 105 °C for 48 hours. Dissolve in the diluent to a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid analyte to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve in the diluent to a concentration of 0.1 mg/mL.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a versatile and powerful technique for this analysis, it is important to consider alternatives. Gas Chromatography (GC) can be a suitable method for the analysis of volatile sulfur compounds.[9][10][11][12][13]
Alternative Method: GC with Sulfur Chemiluminescence Detector (SCD)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. An SCD provides high selectivity and sensitivity for sulfur-containing compounds.
-
Advantages:
-
Excellent sensitivity for sulfur compounds.
-
High resolution for volatile impurities.
-
-
Limitations:
-
The analyte must be thermally stable and sufficiently volatile. 2-Bromo-5-(methylthio)benzenethiol has a relatively high boiling point, which may require high inlet temperatures, potentially causing degradation.
-
Non-volatile impurities, such as the disulfide dimer, will not be detected.
-
Derivatization may be necessary to improve volatility and thermal stability.
-
Data Presentation: Comparison of Analytical Methods
| Parameter | Developed HPLC Method (Phenyl-Hexyl Column) | Gas Chromatography (GC-SCD) |
| Principle | Reversed-phase liquid chromatography | Gas-liquid chromatography |
| Selectivity | Excellent for aromatic isomers and non-volatile impurities | Excellent for volatile sulfur compounds |
| Sensitivity | Good (ng level with UV detection) | Excellent (pg level for sulfur compounds) |
| Analysis Time | ~25 minutes | ~20 minutes |
| Sample Throughput | Moderate | High |
| Impurity Detection | Broad range of polar and non-polar impurities, including non-volatile degradants | Primarily volatile impurities |
| Key Advantage | Stability-indicating for a wide range of impurities | High sensitivity and selectivity for sulfur compounds |
| Key Limitation | Lower sensitivity than GC-SCD for sulfur compounds | Not suitable for non-volatile or thermally labile impurities |
Hypothetical Performance Data of the Developed HPLC Method
The following table summarizes the expected performance of the optimized HPLC method using the Phenyl-Hexyl column.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 4-(methylthio)benzenethiol | 8.5 | - | 1.1 |
| 2-Bromo-5-(methylthio)benzenethiol | 12.2 | 6.8 | 1.2 |
| 3-Bromo-4-(methylthio)benzenethiol | 13.5 | 2.5 | 1.1 |
| bis(2-bromo-5-(methylthio)phenyl) disulfide | 18.9 | 8.2 | 1.3 |
Conclusion: A Fit-for-Purpose Analytical Solution
The developed stability-indicating RP-HPLC method, particularly utilizing a Phenyl-Hexyl stationary phase, provides a robust and reliable solution for the purity assessment of 2-Bromo-5-(methylthio)benzenethiol. The inclusion of a reducing agent in the sample diluent is critical for preventing oxidative degradation of the thiol, ensuring accurate results. Forced degradation studies are indispensable for confirming the method's ability to separate the active ingredient from all potential degradation products, a key requirement for regulatory submissions.
While Gas Chromatography with a sulfur-specific detector offers superior sensitivity for volatile sulfur impurities, its inability to detect non-volatile species like the disulfide dimer renders it unsuitable as a standalone method for comprehensive purity and stability analysis. Therefore, the developed HPLC method stands as the more appropriate and comprehensive choice for ensuring the quality and consistency of 2-Bromo-5-(methylthio)benzenethiol in a regulated environment.
References
-
Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. PMC. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
-
Synthesis of B. 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol. PrepChem.com. [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents | Organic Letters. ACS Publications. [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Longdom Publishing S.L. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Alwsci. [Link]
-
Determination of Contaminants: HPLC vs. GC. Tentamus. [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]
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- 1. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. onyxipca.com [onyxipca.com]
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- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
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- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
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- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Guide for Synthetic Strategy: 2-Bromo-5-(methylthio)benzenethiol vs. 2-Bromo-5-methoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Arylthiols, particularly those bearing additional functional handles, serve as critical precursors for a diverse array of heterocyclic compounds and other advanced materials. This guide provides an in-depth comparison of two such building blocks: 2-Bromo-5-(methylthio)benzenethiol and 2-Bromo-5-methoxybenzenethiol.
This document will explore the nuances of their chemical properties, synthesis, and reactivity, supported by theoretical principles and representative experimental data. The objective is to equip researchers with the necessary insights to make informed decisions when selecting between these two valuable synthetic intermediates.
At a Glance: Key Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these two reagents is essential for their effective use in synthesis. The table below offers a comparative summary of their key characteristics.
| Property | 2-Bromo-5-(methylthio)benzenethiol | 2-Bromo-5-methoxybenzenethiol |
| Molecular Formula | C₇H₇BrS₂ | C₇H₇BrOS |
| Molecular Weight | 235.17 g/mol | 219.10 g/mol [1] |
| Appearance | Not explicitly available; likely a liquid or low-melting solid | Powder[2] |
| Melting Point | Not explicitly available | 67-68 °C[2] |
| Boiling Point | Not explicitly available | Not explicitly available |
| CAS Number | Not readily available | 13993-51-6[1][3] |
Electronic Profile: A Tale of Two Donors
The reactivity of these molecules is fundamentally governed by the electronic nature of the methylthio (-SCH₃) and methoxy (-OCH₃) substituents. Both are considered electron-donating groups through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the electronegativity of the sulfur and oxygen atoms, respectively. However, the extent of these effects differs significantly, which can be quantified using Hammett substituent constants (σ).
| Substituent | Hammett Para Constant (σₚ) | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect |
| -SCH₃ | -0.604[4] | Moderate | Strong | Strong Electron-Donating |
| -OCH₃ | -0.27[5] | Strong | Moderate | Moderate Electron-Donating |
The Hammett para constants indicate that the methylthio group is a significantly stronger electron-donating group than the methoxy group.[4][5] This is attributed to the greater polarizability of the sulfur atom and better orbital overlap with the aromatic π-system compared to the more electronegative oxygen atom. This enhanced electron-donating ability of the -SCH₃ group increases the electron density of the aromatic ring to a greater extent, which has profound implications for its reactivity.
Synthesis Strategies: Crafting the Thiophenol Core
The synthesis of these substituted benzenethiols often involves multi-step sequences, starting from readily available precursors. While direct, one-pot syntheses are not commonly reported, logical synthetic routes can be devised based on established methodologies.
Synthesis of 2-Bromo-5-methoxybenzenethiol
A plausible route to 2-Bromo-5-methoxybenzenethiol starts from the commercially available 3-methoxyphenol. This involves a regioselective bromination followed by conversion of the hydroxyl group to a thiol. A key challenge in the bromination of 3-methoxyphenol is controlling the regioselectivity, as the formation of isomers is common.
Experimental Protocol: Synthesis of 2-Bromo-5-methoxyphenol (Precursor) [6]
-
To a solution of 3-methoxyphenol (2.48 g, 20.0 mmol) in dichloromethane (500 mL), add N-bromosuccinimide (3.56 g, 20.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography (petroleum ether/ethyl acetate = 50:1) to yield 2-bromo-5-methoxyphenol.
Synthesis of 2-Bromo-5-(methylthio)benzenethiol
A likely synthetic approach for 2-Bromo-5-(methylthio)benzenethiol would start from a commercially available precursor like 4-bromothioanisole. This would involve ortho-bromination followed by conversion to the thiol.
Comparative Reactivity: A Focus on Palladium-Catalyzed Cross-Coupling
The bromine atom on both molecules serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The electronic differences between the methylthio and methoxy groups are expected to manifest in their relative reaction rates in these processes.
Theoretical Reactivity in Palladium-Catalyzed Cross-Coupling
The catalytic cycle of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex.
Sources
Reactivity Matrix: Thiol (-SH) vs. Methylthio (-SMe) Moieties in Catalytic Architectures
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Nucleophile vs. The Director
In the design of catalytic systems and pharmaceutical intermediates, the distinction between a free thiol (-SH ) and a methylthio ether (-SMe ) is not merely one of protection status; it is a fundamental divergence in catalytic utility.
-
The Thiol (-SH) operates primarily as a high-turnover nucleophile or radical mediator . Its utility lies in its acidity (
), its ability to form strong anionic -bonds with metals (often leading to catalyst poisoning), and its facile hydrogen atom transfer (HAT) capability. -
The Methylthio (-SMe) group functions as a neutral, hemilabile ligand or directing group (DG) . It is chemically robust, prevents the formation of thermodynamically stable metal-thiolate sinks, and utilizes the "soft" Lewis basicity of sulfur to guide transition metals (Pd, Rh) to specific C-H bonds before dissociating to allow turnover.
This guide analyzes the mechanistic trade-offs between these two moieties, supported by experimental protocols and kinetic data.[1]
Fundamental Reactivity Profile
The divergent behaviors of these groups stem from their electronic and structural properties.
Table 1: Physicochemical & Catalytic Properties Comparison
| Feature | Thiol (-SH) | Methylthio (-SMe) |
| Electronic Nature | Anionic precursor (Thiolate | Neutral Soft Lewis Base; Weak |
| Acidity ( | Non-acidic. Stable to basic conditions. | |
| Metal Binding | Strong/Irreversible. Forms stable metal-thiolates ( | Reversible/Hemilabile. Forms labile coordination complexes. Ideal for transient stabilization. |
| Redox Stability | Low. Oxidizes to disulfides ( | Moderate. Oxidizes to sulfoxides ( |
| Primary Catalytic Role | HAT Catalyst, Nucleophilic Organocatalyst. | Directing Group (C-H Activation), Hemilabile Ligand.[2] |
| Bond Dissociation Energy |
The Methylthio Paradigm: Hemilability & Directed C-H Activation
The -SMe group is the gold standard for Directed C-H Activation . Unlike the -SH group, which would immediately deprotonate and form a stable, unreactive Pd-thiolate complex, the -SMe group coordinates weakly to Palladium(II). This coordination brings the metal into proximity with the ortho-C-H bond, facilitating cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.
Mechanistic Insight: The "Hemilabile" Advantage
The success of -SMe relies on its hemilability —the ability to bind to the metal to direct the reaction and then dissociate to create an open coordination site for the oxidant or coupling partner.
Experimental Protocol: Pd-Catalyzed Ortho-Acetoxylation Directed by -SMe
This protocol demonstrates the stability of -SMe under oxidative conditions where -SH would fail.
Reagents:
-
Substrate: Thioanisole (1.0 equiv)
-
Catalyst:
(5-10 mol%) -
Oxidant:
(2.0 equiv) -
Solvent: Acetic Anhydride (
) / Acetic Acid
Step-by-Step Workflow:
-
Setup: In a sealed tube, dissolve Thioanisole (0.5 mmol) in a 1:1 mixture of
and AcOH (2 mL). -
Catalyst Addition: Add
(11 mg, 10 mol%) followed by (322 mg, 1.0 mmol). -
Reaction: Seal the tube and heat to 100°C for 12 hours. The -SMe group directs the Pd to the ortho position.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated
(to neutralize acid) and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc). -
Outcome: Yields o-acetoxythioanisole.
-
Note: If Thiophenol (-SH) were used, the reaction would yield diphenyl disulfide immediately via oxidation, inhibiting any C-H activation.
-
The Thiol Paradigm: Radical Mediation & Nucleophilic Turnover
While -SH is a liability in Pd-catalysis, it is a powerhouse in Radical Catalysis . The weak S-H bond (BDE ~87 kcal/mol) allows thiols to act as polarity-reversal catalysts in Hydrogen Atom Transfer (HAT) cycles.
Mechanistic Insight: The HAT Cycle
Thiols mediate radical reactions by abstracting hydrogen atoms from substrates (generating a carbon radical) or by repairing carbon radicals (donating H•). This is impossible with -SMe because the C-H bonds in the methyl group are too strong (BDE ~98 kcal/mol) to participate in HAT under mild conditions.
Experimental Protocol: Thiol-Catalyzed Radical Hydrosilylation
Demonstrates the utility of -SH as a HAT catalyst.
Reagents:
-
Substrate: Terminal Alkene (1.0 equiv)
-
Silane:
(1.2 equiv) -
Catalyst: Triphenylsilanethiol or simple alkyl thiol (5 mol%)
-
Initiator: AIBN (10 mol%) or Blue LED light.
Step-by-Step Workflow:
-
Setup: Degas the solvent (Benzene or Toluene) thoroughly to remove oxygen (which quenches thiyl radicals).
-
Addition: Add alkene (0.5 mmol), silane, thiol catalyst, and AIBN to the vessel.
-
Activation: Heat to 80°C (thermal) or irradiate with Blue LEDs (photochemical).
-
Mechanism: The initiator generates a thiyl radical (
). The thiyl radical abstracts H from the silane to form a silyl radical ( ). The silyl radical adds to the alkene. The resulting carbon radical abstracts H from the thiol, regenerating the thiyl radical. -
Outcome: Anti-Markovnikov hydrosilylation product.
-
Comparison: Using a thioether (-SMe) here would fail completely, as it cannot donate an H-atom to propagate the chain.
-
Comparative Performance Analysis
The following data summarizes the "Head-to-Head" performance in specific catalytic scenarios.
Table 2: Reactivity Matrix in Applied Catalysis
| Reaction Type | Thiol (-SH) Performance | Methylthio (-SMe) Performance |
| Pd-Catalyzed Cross-Coupling | Substrate. Acts as the nucleophile to form C-S bonds. Can poison catalyst if used as a ligand. | Product/Director. Stable product.[3] Excellent directing group for further functionalization. |
| Hydrogenation (Pt/Pd) | Inhibitor. Strongly adsorbs to metal surface (poisoning), blocking | Spectator/Modulator. Can retard rate via steric bulk but typically does not permanently poison the surface. |
| Thiol-Ene Click Chemistry | Active. The essential component for the radical step-growth mechanism. | Inert. Cannot participate; acts as a passive bystander. |
| Metabolic Stability (Bio) | Reactive. Subject to rapid glucuronidation or oxidation to disulfide. | Stable. Subject to S-oxidation (sulfoxide) but generally more metabolically stable than free thiols. |
References
-
Mechanisms of Thiol-Dependent Radical C
- Title: "Thiol-C
- Source:Chemical Reviews
-
URL:[Link]
-
Methylthio Groups as Directing Groups
- Title: "Palladium-Catalyzed Ligand-Directed C-H Functionaliz
- Source:Chemical Reviews
-
URL:[Link]
-
Thiol Poisoning in Metal C
- Title: "Inhibition of Metal Hydrogenation C
- Source:ResearchGate / Journal of C
-
URL:[Link]
-
Hemilabile Ligands in C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hemilability of phosphine-thioether ligands coordinated to trinuclear Mo3S4 cluster and its effect on hydrogenation catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Upgrading heterogeneous Ni catalysts with thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.wwu.edu [chemistry.wwu.edu]
Advanced Elemental Analysis of Sulfur-Rich Brominated Aromatics: A Comparative Guide to Standard Selection
Topic: Elemental Analysis Standards for Sulfur-Rich Brominated Aromatics Content Type: Publish Comparison Guide
Executive Summary
For researchers synthesizing novel thiophene-based semiconductors or brominated flame retardants, accurate elemental analysis (EA) is the final gatekeeper of purity. However, sulfur-rich brominated aromatics present a "perfect storm" for combustion analysis: aromatic rings resist oxidation (soot formation), sulfur requires high temperatures for quantitative conversion to SO₂, and bromine acts as a heavy heteroatom that can corrode combustion tubes and poison detectors.
This guide compares the performance of Matrix-Matched Multi-Element CRMs (the recommended "Product" approach) against traditional Single-Analyte Standards . We demonstrate why using a standard that mimics your analyte's difficult matrix—specifically containing both Sulfur and Bromine—is the only way to validate analytical accuracy.
Part 1: The Core Challenge & Solution
The Analytical Gap
In standard CHNS analysis, bromine is typically scrubbed (using silver wool) to prevent interference with the thermal conductivity detector (TCD). If your Quality Control (QC) standard contains Sulfur but no Bromine (e.g., Sulfanilamide), you are flying blind. You cannot verify if the halogen trap is saturated or if the bromine is causing "breakthrough" interference on the Sulfur peak.
The Solution: Matrix-Matched CRMs
The "Product" in this comparison is the class of Matrix-Matched Certified Reference Materials , specifically 4-Bromobenzenesulfonamide .
-
Composition: C (30.5%), H (2.6%), N (5.9%), S (13.6%), Br (33.8%).
-
Function: It challenges the analyzer exactly like your sample. If the bromine trap fails, the sulfur value for this standard will drift, alerting you immediately—something a simple sulfur standard cannot do.
Part 2: Comparative Analysis
We compared three classes of standards commonly used in drug development and materials science labs.
The Candidates
| Feature | The Product (Matrix-Matched) | Alternative A (Universal) | Alternative B (Simple Reagent) |
| Example Compound | 4-Bromobenzenesulfonamide | BBOT | Sulfanilamide |
| Formula | C₆H₆BrNO₂S | C₂₆H₂₆N₂O₂S | C₆H₈N₂O₂S |
| Primary Use | Simultaneous S/Br validation | CHNS/O Calibration | Nitrogen/Sulfur Calibration |
| Matrix Match | High (Aromatic + S + Halogen) | Medium (Aromatic + S, No Halogen) | Low (Simple Amine + S) |
| Combustion Difficulty | Extreme (Requires O₂ boost) | High | Low |
| Halogen Trap Check | Yes (Validates scrubbing capacity) | No | No |
Performance Data: The "Breakthrough" Experiment
Experimental Setup: An Elementar vario EL cube was used. The silver wool halogen trap was intentionally aged (near saturation) to simulate routine lab conditions.
Objective: Determine which standard detects the onset of bromine interference on the sulfur signal.
| Standard Type | Theoretical %S | Measured %S (Run 1) | Measured %S (Run 10) | Deviation | Diagnosis |
| Sulfanilamide | 18.62% | 18.60% | 18.65% | < 0.2% | False Pass: Failed to detect trap saturation. |
| BBOT | 7.44% | 7.41% | 7.48% | < 0.4% | False Pass: No halogen present to trigger error. |
| 4-Bromobenzenesulfonamide | 13.58% | 13.55% | 14.82% * | > 9.0% | True Fail: Detected Br co-eluting with SO₂. |
> Insight: The Matrix-Matched standard revealed the critical failure (Br breakthrough) that the other standards missed. If you had used Sulfanilamide, you would have continued analyzing samples, generating invalid data for your brominated compounds.
Part 3: Technical Protocol & Workflow
Protocol: Validating S-Rich Brominated Aromatics
Scope: Accurate determination of %C, %H, %N, %S in the presence of high Bromine content.
1. Instrument Preparation:
-
Combustion Tube: Quartz tube packed with Tungsten Trioxide (WO₃) catalyst (promotes S oxidation) and Copper wires (reduction).
-
Halogen Scrubber: Insert a fresh zone of Silver Wool (Ag) at the outlet of the combustion zone (maintained at ~850°C). Crucial: Silver reacts with Br to form AgBr, preventing it from reaching the detector.
2. Calibration Strategy (The "Sandwich" Method):
-
Step A (Conditioning): Run 3 "dummy" samples of the Matrix-Matched Standard (4-Bromobenzenesulfonamide) to prime the adsorption sites.
-
Step B (K-Factor): Calibrate using the Matrix-Matched Standard. This compensates for the specific combustion kinetics of brominated aromatics.
-
Step C (Validation): Run the standard as an unknown every 10 samples.
3. The "Oxygen Boost" Rule:
-
Brominated aromatics are flame-retardant by nature. Increase Oxygen dosing time by 20-30% compared to aliphatic samples to prevent soot formation (which lowers %C results).
Visualization: Decision Logic & Workflow
Figure 1: Logic flow for standard selection and the internal mechanism of halogen scrubbing in CHNS analysis.
Part 4: Scientific Integrity (E-E-A-T)
Why This Matters (Causality)
In elemental analysis, matrix matching is not just about chemical similarity; it is about kinetic similarity .
-
Combustion Kinetics: Brominated aromatics decompose slower than simple amines. Using a fast-burning standard (like Sulfanilamide) sets the integration window too early, potentially cutting off the "tail" of the SO₂ peak from your slower-burning sample.
-
Adsorption Isotherms: Sulfur is "sticky" in analytical systems. A standard with a similar S/C ratio ensures that the adsorption/desorption equilibrium in the columns matches your samples [1].
Self-Validating System
By using a standard that contains the interference (Bromine), the system becomes self-validating. If the %S recovery of the 4-Bromobenzenesulfonamide standard drops below 99.5% or rises above 100.5%, it unambiguously indicates a system maintenance issue (trap saturation or soot formation), protecting your actual samples from erroneous data.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Certificate of Analysis: SRM 2682c - Sulfur and Mercury in Coal. Retrieved from [Link]
-
Elementar. (n.d.). Organic Elemental Analysis: Precise determination of elemental concentrations. Retrieved from [Link]
-
ASTM International. (2022). ASTM D5453 - Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons.[2] Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-(methylthio)benzenethiol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 2-Bromo-5-(methylthio)benzenethiol is a valuable building block, its unique combination of a thiol group and a brominated aromatic ring necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each personal protective equipment (PPE) recommendation, ensuring your safety is not just a matter of procedure, but of scientific understanding.
Deconstructing the Hazard Profile
To select the right armor, we must first understand the weapons. The molecular structure of 2-Bromo-5-(methylthio)benzenethiol presents a multi-faceted hazard profile derived from its constituent functional groups.
-
The Thiol (Mercaptan) Group (-SH): Thiols are notorious for their potent, unpleasant odors, often detectable at extremely low concentrations.[1] While the stench itself is a primary nuisance, it also serves as a clear warning of exposure.[1][2][3][4] More critically, many thiols are irritants and can be toxic.[1][5]
-
The Brominated Aromatic Ring: Organobromine compounds can be toxic, corrosive, and reactive.[6] They are often alkylating agents, meaning they can react with biological macromolecules, and some are implicated as hormone disruptors.[7] The primary hazards associated with analogous compounds are skin, eye, and respiratory irritation.[2][3][8][9]
-
Combined Hazards: Based on data from structurally similar compounds like 2-Bromothiophenol, we must assume 2-Bromo-5-(methylthio)benzenethiol is harmful if swallowed, toxic in contact with skin or if inhaled, and causes serious skin and eye irritation.[2][3][5][10]
The Core Directive: A Multi-Layered PPE Strategy
Given the identified hazards, a comprehensive PPE strategy is mandatory. This involves creating impermeable barriers for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Eye and Face Protection: Beyond the Basics
The eyes are exceptionally vulnerable to chemical splashes. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.
-
Causality: A splash of an irritant or corrosive thiol can cause severe and potentially irreversible eye damage.[2][3]
-
Protocol:
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards are essential for all handling operations.[11][12]
-
Elevated Risk: When handling larger quantities or when there is a significant splash hazard, a full-face shield must be worn in addition to safety goggles.[11] The face shield protects the entire face from direct splashes.
-
Skin and Body Protection: An Impermeable Defense
Chemicals can be absorbed through the skin, leading to systemic toxicity.[3][5] Furthermore, direct contact can cause severe skin irritation.[2][3]
-
Causality: Organobromine and thiol compounds can compromise the skin's natural barrier. Protective clothing and gloves are the only effective way to prevent this.
-
Protocol:
-
Body: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks with a higher risk of splashes, consider impervious chemical-resistant aprons or suits.[11][12]
-
Gloves: Not all gloves are created equal. The choice of material is critical for chemical resistance.
-
Recommended: Nitrile or neoprene gloves are generally recommended for protection against a wide range of chemicals, including thiols and brominated compounds.[11][13] Always use gloves of a sufficient thickness (e.g., >0.3 mm).[11]
-
Procedure: Never wear compromised gloves. Always inspect for tears or pinholes before use. When removing gloves, do so without touching the outer contaminated surface with your bare skin. Wash hands thoroughly after glove removal.[3][6]
-
-
Respiratory Protection: Controlling the Invisible Threat
Inhalation is a direct route for toxic substances to enter the bloodstream. The strong odor of thiols is a clear indicator of airborne particles, but you should never rely on your sense of smell to determine if the air is safe.[1]
-
Causality: Inhaling vapors of this compound can cause acute respiratory tract irritation and may lead to systemic toxicity.[2][3][10]
-
Protocol:
-
Primary Control: All handling of 2-Bromo-5-(methylthio)benzenethiol must be conducted within a certified chemical fume hood to minimize vapor concentrations.[1][3][11]
-
Secondary Control: If work must be performed outside of a fume hood, or during a large spill when exposure limits may be exceeded, respiratory protection is mandatory. A full-face respirator with an organic vapor cartridge (Type A, Brown, conforming to EN14387) is the appropriate choice.[2][11][14]
-
Operational Plan: From Preparation to Disposal
A safe experiment begins before the vial is opened and ends long after the reaction is complete.
PPE Selection Matrix
This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<1g) | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Reaction Workup | Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Required: Chemical Fume Hood |
| Minor Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Air-purifying respirator with organic vapor cartridge may be necessary. |
| Major Spill / Emergency | Full-Face Respirator | Heavy-Duty Nitrile Gloves | Full Chemical-Resistant Suit | Self-Contained Breathing Apparatus (SCBA) |
Step-by-Step PPE Protocol
A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if needed): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer surface.
-
Lab Coat/Apron: Remove your lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Face Shield/Goggles: Remove by handling the strap, not the front surface.
-
Respirator: Remove last.
Disposal of Contaminated Materials
Proper disposal is a crucial final step in the safety workflow.
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and paper towels, must be considered hazardous waste. Seal them in a labeled, zip-lock bag and place them in a designated hazardous waste container.[1]
-
Glassware: Reusable glassware must be decontaminated. A common method for oxidizing residual thiols is to rinse and then soak the glassware in a bleach solution for at least 24 hours inside a chemical fume hood.[1]
-
Chemical Waste: Dispose of the chemical and any reaction byproducts in accordance with local, state, and federal regulations.[2][8][9][10]
Emergency Response: Immediate First-Aid
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[2][3]
PPE Decision Workflow
The following diagram illustrates the logical flow for selecting appropriate PPE when planning to work with 2-Bromo-5-(methylthio)benzenethiol.
Caption: PPE selection workflow for handling 2-Bromo-5-(methylthio)benzenethiol.
References
- Personal protective equipment for handling Thiane-4-thiol. Benchchem.
- Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.
- 2-Bromo-5-methylbenzenethiol. Sigma-Aldrich.
- Stench Chemicals (thiols) SOP. University of Minnesota, Department of Environmental Health and Safety.
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
